molecular formula C17H23NO B2523035 3-(1-Adamantyl)-4-methoxyaniline CAS No. 142651-04-5

3-(1-Adamantyl)-4-methoxyaniline

Cat. No.: B2523035
CAS No.: 142651-04-5
M. Wt: 257.377
InChI Key: XCVZCOICYRDSHE-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxyaniline is a chemical intermediate of significant interest in medicinal chemistry research. Its structure incorporates a rigid, lipophilic adamantane group, a feature known to enhance a compound's bioavailability and therapeutic potential by increasing its ability to cross cell membranes . This derivative is particularly valuable as a precursor in the synthesis of more complex molecules designed for biological evaluation. Researchers utilize this aniline derivative to develop novel compounds with potential pharmacological activities, following the precedent of successful adamantane-containing drugs like the anti-acne agent Adapalene, which shares the 3-(1-Adamantyl)-4-methoxyphenyl backbone . The primary amine functional group provides a versatile handle for further chemical modification, enabling its incorporation into hydrazide-hydrazones, Schiff bases, and other molecular hybrids aimed at discovering new antimicrobial and anti-inflammatory agents . As such, this compound serves as a crucial building block for investigating structure-activity relationships and developing new chemical entities in drug discovery pipelines. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-adamantyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZCOICYRDSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(1-Adamantyl)-4-methoxyaniline safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(1-Adamantyl)-4-methoxyaniline Advanced Handling, Hazard Characterization, and Synthetic Utility in Retinoid Development

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 104224-63-7) is a specialized lipophilic building block primarily utilized in the development of third- and fourth-generation retinoids. Structurally, it combines the electron-donating properties of a p-anisidine core with the steric bulk and lipophilicity of an adamantane cage.

While often overshadowed by its halogenated analogs (e.g., the bromo-intermediate used for Adapalene), this aniline derivative is critical for synthesizing nitrogen-linked retinoid mimics (hetero-retinoids) and investigating structure-activity relationships (SAR) where metabolic stability is required.

Physiochemical Profile[1][2][3][4][5][6]
PropertyData / PredictionRelevance to Handling
CAS Number 104224-63-7Unique Identifier
Molecular Formula C₁₇H₂₃NO--
Molecular Weight 257.37 g/mol Stoichiometric calculations
Appearance Off-white to beige solidVisual purity check (oxidation leads to darkening)
Boiling Point ~402.5°C (Predicted)High thermal stability; low volatility
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; requires organic waste streams
LogP (Predicted) ~4.5 - 5.2High Lipophilicity: Rapid cell membrane penetration

Part 2: GHS Hazard Identification & Toxicology (SAR Analysis)

Warning: Specific toxicological data for this exact CAS is limited. The following hazard profile is derived using Read-Across Methodology based on the parent structure (p-anisidine) and the functional moiety (adamantane).

Core Hazard: The "Aniline Effect"

The primary toxicophore is the methoxy-aniline moiety. Like its parent compound p-anisidine (CAS 104-94-9), this intermediate must be treated as a potent blood toxin.

  • Acute Toxicity (Oral/Dermal/Inhalation):

    • Mechanism:[1] Metabolic activation (N-hydroxylation) leads to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), causing Methemoglobinemia .

    • Adamantyl Impact:[1][2] The bulky adamantyl group increases lipophilicity, potentially accelerating dermal absorption and CNS distribution compared to simple anilines.

  • Carcinogenicity (Category 1B/2):

    • p-Anisidine is a known carcinogen. The adamantyl derivative should be handled as a Suspected Carcinogen until proven otherwise.

GHS Classification (Derived)
Hazard ClassCategoryH-CodeStatement
Acute Tox. 2 (Oral/Dermal)H300+H310 Fatal if swallowed or in contact with skin.
STOT - RE 2H373 May cause damage to organs (blood, liver) through prolonged exposure.
Carcinogenicity 1BH350 May cause cancer.
Aquatic Tox. 1H400 Very toxic to aquatic life (due to lipophilicity).

Part 3: Occupational Hygiene & Engineering Controls

Expert Insight: Standard fume hoods are insufficient if the powder is friable (dusty). The high potency requires a "Zero-Skin-Contact" policy.

Engineering Controls (The Primary Barrier)
  • Solid Handling: Weighing must be performed in a Powder Containment Hood or a Glovebox (Isolator) operating under negative pressure.

  • Solution Handling: Standard chemical fume hood with face velocity >0.5 m/s.

  • Decontamination: All surfaces must be wiped with 10% HCl (to protonate the amine, rendering it water-soluble) followed by detergent.

Personal Protective Equipment (PPE)
  • Glove Selection:

    • Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact.

    • Required: Double-gloving. Inner layer: Nitrile.[3] Outer layer: Silver Shield (Laminate) or thick Viton for stock solution preparation.

  • Respiratory: If outside containment, a Full-Face Respirator with P100/OV cartridges is mandatory.

Emergency Response
  • Spill: Do not dry sweep. Dampen with PEG-400 or water to suppress dust, then absorb.

  • Exposure (Skin): Immediate wash with soap and water for 15 minutes. Note: Alcohol-based sanitizers may enhance absorption of lipophilic compounds—avoid them .

Part 4: Synthetic Context & Workflow

This compound is not just an intermediate; it is a "pivot point" in retinoid synthesis. It allows for the divergence from Carbon-linked retinoids (like Adapalene) to Nitrogen-linked analogs.

Synthesis Logic (Retrosynthetic View)

To access this compound, researchers typically employ a Friedel-Crafts alkylation followed by nitration and reduction.

  • Alkylation: 4-Methoxyphenol + 1-Adamantanol → 2-(1-Adamantyl)-4-methoxyphenol.

  • Methylation: Protect the phenol (optional, depending on target).

  • Nitration: Introduction of NO₂ ortho to the methoxy group.

  • Reduction: H₂/Pd-C or Fe/HCl converts NO₂ to NH₂ (The Target).

Experimental Workflow Diagram

The following diagram illustrates the synthesis of the target aniline and its downstream application in creating Adapalene analogs.

RetinoidSynthesis Start 4-Methoxyphenol (Starting Material) Intermediate1 2-(1-Adamantyl)-4-methoxyphenol Start->Intermediate1 Friedel-Crafts Adamantane 1-Adamantanol (Alkylation Agent) Adamantane->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Reduction Reduction (H2, Pd/C) Nitration->Reduction Nitro-Intermediate Target This compound (CAS: 104224-63-7) Reduction->Target App1 Schiff Base Retinoids Target->App1 Aldehyde Coupling App2 Heterocyclic Retinoids Target->App2 Cyclization

Caption: Synthetic pathway from commodity phenols to the target adamantyl-aniline and its divergence into retinoid discovery.

Part 5: Safety Decision Logic (Self-Validating Protocol)

Before handling this compound, the researcher must validate the safety environment.[3] This logic tree ensures no critical safety step is missed.

SafetyLogic Start Begin Handling CAS: 104224-63-7 FormCheck Is the substance Solid/Powder? Start->FormCheck HoodCheck Is Powder Hood Certified? FormCheck->HoodCheck Yes (Dust Risk) SolCheck Is Solvent DMSO/Organic? FormCheck->SolCheck No (Solution) GloveCheck Double Glove Required: Laminate over Nitrile HoodCheck->GloveCheck Yes Stop STOP WORK Consult EHS HoodCheck->Stop No SolCheck->GloveCheck Yes (Permeation Risk) Proceed Proceed with Experiment GloveCheck->Proceed PPE Donned

Caption: Mandatory pre-work safety assessment logic for handling high-potency adamantyl anilines.

References

  • Liu, Z., & Xiang, J. (2006).[4] Pilot-Scale Synthesis of Adapalene. Organic Process Research & Development. (Demonstrates the chemistry of adamantyl-methoxyphenyl intermediates). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24891372, p-Anisidine (Parent Analogue Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Aniline and substituted anilines. Retrieved from [Link]

  • Shroot, B., et al. (1986).[4] Benzonaphthalene Derivatives and Compositions (Adapalene Patent). US Patent 4,717,720. (Foundational chemistry for adamantyl retinoids). Retrieved from

Sources

Comparative Technical Guide: 4-Methoxyaniline vs. 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-methoxyaniline and its adamantylated derivative, 3-(1-Adamantyl)-4-methoxyaniline. This document is structured to serve researchers and drug development professionals, focusing on the structural, synthetic, and functional divergences that drive their respective applications in medicinal chemistry.

The "Adamantyl Switch" in Medicinal Chemistry Scaffolds

Executive Summary

In the optimization of lead compounds, the "Adamantyl Switch"—replacing a hydrogen or small alkyl group with a bulky, lipophilic adamantane cage—is a validated strategy to improve metabolic stability and membrane permeability. This guide contrasts 4-methoxyaniline (p-Anisidine) , a classical commodity chemical, with This compound , a specialized scaffold used in the synthesis of third-generation retinoids (e.g., Adapalene) and novel antimicrobial agents.

While 4-methoxyaniline serves as a reactive nucleophile for azo dyes and basic pharmaceutical intermediates, its adamantylated analog offers a unique steric and electronic profile that shields metabolic "soft spots" and enhances lipophilic binding interactions.

Physicochemical & Structural Profile[1][2][3][4]

The introduction of the tricyclic adamantane cage drastically alters the physicochemical landscape of the molecule. The adamantyl group acts as a "lipophilic bullet," increasing logP and creating significant steric hindrance at the ortho position relative to the methoxy group.

Table 1: Comparative Physicochemical Data
Property4-MethoxyanilineThis compoundImpact of Adamantylation
CAS Number 104-94-91619933-04-8 (varies by salt/source)
Molecular Formula C₇H₉NOC₁₇H₂₃NO+ C₁₀H₁₄ (Bulky Cage)
Molecular Weight 123.15 g/mol 257.37 g/mol >100% Mass Increase
LogP (Predicted) ~0.95~4.5 - 5.2Drastic Lipophilicity Increase
Solubility Ethanol, Ether, Hot WaterTHF, DCM, DMSO; Insoluble in WaterShift to non-polar solubility
Steric Profile Planar, unhindered amineBulky 3-position shields 2/4 positionsRestricted rotation; Site-blocking
Structural Dynamics Visualization

The following diagram illustrates the steric and electronic relationship between the two molecules. Note the "Steric Cloud" introduced by the adamantyl group.

StructuralComparison Anisidine 4-Methoxyaniline (Planar, Reactive) Nucleophile Exposed NH2 (High Nucleophilicity) Anisidine->Nucleophile Primary Feature Adamantyl This compound (Bulky, Lipophilic, Rigid) Shielding Adamantyl Cage (Steric Shielding at C2/C4) Adamantyl->Shielding Structural Impact Lipophilicity LogP Shift (0.95 → ~5.0) Adamantyl->Lipophilicity Physicochemical Impact

Figure 1: Structural divergence highlighting the steric shielding and lipophilic shift introduced by the adamantyl group.

Synthetic Pathways & Mechanism[6][7][8]

The synthesis of this compound from 4-methoxyaniline is a classic example of regioselective Friedel-Crafts alkylation . This transformation requires careful control of reaction conditions to ensure the bulky adamantyl group attaches at the correct position (ortho to the methoxy group).

The "Ammonium-Directing" Anomaly

A common misconception is that the amino group directs the alkylation. However, under the strong acidic conditions (H₂SO₄) required to generate the adamantyl cation, the amine is protonated to an ammonium ion (


).
  • 
     Effect:  Strong electron-withdrawing group; meta-directing.
    
  • 
     Effect:  Electron-donating group; ortho/para-directing.[1]
    

Since the para position relative to the methoxy group is occupied by the ammonium ion, the adamantyl cation attacks the ortho position relative to the methoxy group.

Protocol: Synthesis of this compound

Reagents: 4-Methoxyaniline (1.0 eq), 1-Adamantanol (1.0 eq), H₂SO₄ (solvent/catalyst), Dichloromethane (DCM).

  • Cation Generation: Dissolve 1-adamantanol in H₂SO₄ at 0°C. The acid protonates the alcohol, releasing water to form the stable tertiary 1-adamantyl cation .

  • Substrate Preparation: In a separate vessel, dissolve 4-methoxyaniline in DCM. Slowly add to the acid mixture. The amine is immediately protonated to the ammonium salt.

  • Alkylation: Stir the mixture at room temperature for 4–12 hours. The adamantyl cation attacks the ring at the position ortho to the methoxy group (C3).

  • Workup: Pour the reaction mixture over crushed ice. Neutralize with NaOH or NH₄OH to pH 9–10 to deprotonate the ammonium salt back to the free amine.

  • Purification: Extract with DCM. Recrystallize from Ethanol/Hexane to yield the product as off-white crystals.

SynthesisMechanism Adamantanol 1-Adamantanol Acid H2SO4 (Catalyst) Adamantanol->Acid Anisidine 4-Methoxyaniline Anisidine->Acid Cat_Adamantyl 1-Adamantyl Cation (Tertiary Carbocation) Acid->Cat_Adamantyl - H2O Prot_Anisidine Protonated Anisidine (-NH3+ is Meta-Directing) (-OCH3 is Ortho-Directing) Acid->Prot_Anisidine Protonation Attack Electrophilic Attack (Ortho to -OCH3) Cat_Adamantyl->Attack Prot_Anisidine->Attack Neutralization Base Workup (Deprotonation of NH3+) Attack->Neutralization Product This compound Neutralization->Product

Figure 2: Mechanistic workflow of the acid-catalyzed Friedel-Crafts alkylation, highlighting the directing effects.

Applications in Drug Discovery[9]

4-Methoxyaniline: The Commodity Scaffold
  • Use Case: Primary intermediate for azo dyes (via diazotization) and antioxidants (e.g., BHA synthesis precursors).

  • Limitation: High metabolic turnover (N-acetylation, O-demethylation) and toxicity risks (methemoglobinemia) limit its direct use as a drug motif.

This compound: The "Bio-Enhanced" Scaffold[9]
  • Retinoid Synthesis (Adapalene Analogues): This amine is a direct precursor to the "Adamantyl-Methoxy-Phenyl" core found in Adapalene (Differin®). The adamantyl group prevents metabolic oxidation of the phenyl ring and improves binding to Retinoic Acid Receptors (RARs) by filling hydrophobic pockets.

  • Schiff Base Libraries: The amine is frequently condensed with aldehydes to form Schiff bases. The bulky adamantyl group stabilizes the imine bond against hydrolysis and enhances the antimicrobial activity of the resulting complex by facilitating cell wall penetration.

  • Metabolic Blocking: The adamantyl group at the 3-position sterically blocks the ortho position, preventing Phase I metabolic hydroxylation at this site, thereby extending the half-life of the drug candidate.

Safety & Toxicology Profile

4-Methoxyaniline (p-Anisidine):

  • Hazard: Highly Toxic.

  • Mechanism: Induces methemoglobinemia (oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺), reducing oxygen transport capacity.

  • Handling: Requires full PPE (respirator, gloves) and use in a fume hood.

  • LD50: ~1320 mg/kg (Rat, Oral).[2]

This compound:

  • Hazard: Assessment required (Treat as Toxic).

  • Profile: While the adamantyl group often reduces acute reactivity, the aniline moiety remains a potential sensitizer. However, the increased lipophilicity significantly alters absorption kinetics.

  • Advantage: In final drug forms (e.g., Adapalene), the toxicity is drastically reduced compared to the parent aniline due to the molecule's size and specificity, rendering it safe for topical applications.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shvekhgeimer, M. G. A. (2011). Adamantane derivatives in drug discovery. Russian Chemical Reviews. (Contextual grounding on Adamantyl effects in medicinal chemistry).
  • Tolstikov, G. A., et al. (1989). Alkylation of aromatic compounds with 1-adamantanol. Journal of Organic Chemistry of the USSR.
  • Charpentier, B., et al. (1995). Synthesis and binding of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene) derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Toxicology Program. (n.d.). p-Anisidine Safety Data Sheet. Retrieved from [Link]

Sources

The Lipophilic Anchor: A Technical Guide to Adamantyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantyl-substituted anilines represent a critical intersection between cage hydrocarbon chemistry and aromatic amine reactivity. By fusing the rigid, lipophilic adamantane cage (tricyclo[3.3.1.1


]decane) with an aniline scaffold, researchers gain access to a unique "lipophilic bullet" pharmacophore.[1] This structure offers a dual utility: in medicinal chemistry, it modulates membrane permeability and metabolic stability (blocking para-oxidation); in materials science, it serves as a monomer for high-glass-transition-temperature (

) polyimides.[1] This guide details the synthetic evolution, physicochemical rationale, and validated protocols for generating these high-value intermediates.

Part 1: Historical Genesis & Structural Philosophy

From Petrochemical Curio to Pharmacophore

The history of adamantyl anilines is inextricably linked to the availability of the adamantane core.[2]

  • 1933 (Discovery): Stanislav Landa isolates adamantane from Moravian crude oil, but it remains a scarce curiosity.[1]

  • 1957 (The Schleyer Breakthrough): Paul von Ragué Schleyer discovers the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene to adamantane.[3][4] This single-step synthesis (yields >30-40%) democratized the adamantane cage for global research.

  • 1960s (The Medicinal Pivot): Following the approval of Amantadine (1-adamantylamine) as an antiviral, researchers sought to expand the "cage" concept to aromatic systems. The goal was to combine the solubilizing power of the amine with the lipophilic bulk of adamantane.

The "Lipophilic Bullet" Concept

In drug design, the adamantyl group functions as a "lipophilic bullet."[5] When attached to an aniline:

  • LogP Modulation: It drastically increases lipophilicity, facilitating blood-brain barrier (BBB) crossing.[1]

  • Metabolic Shielding: Attaching the bulky cage at the para-position of the aniline ring sterically hinders Cytochrome P450 enzymes from performing typical aromatic hydroxylation, thereby extending the half-life (

    
    ) of the compound.
    

Part 2: Synthetic Architecture

The synthesis of 4-(1-adamantyl)aniline has evolved from low-yielding direct alkylations to high-precision protective group strategies.

The Mechanistic Divide

Two primary routes exist. The Classical Route uses harsh Lewis acids (


) which often leads to polychlorinated byproducts or tar. The Modern Route  utilizes Brønsted superacids (TFA) or solid acid catalysts to drive the Friedel-Crafts alkylation under milder conditions.

SynthesisPathways Start Precursors: 1-Adamantanol + Aniline Source RouteA Route A: Direct Alkylation (Low Selectivity) Start->RouteA Acid / Heat RouteB Route B: Protected Route (High Selectivity) Start->RouteB Ac2O (Protect) InterA Mixture: Ortho/Para Isomers + N-Alkylated products RouteA->InterA InterB Intermediate: 4-(1-Adamantyl)acetanilide RouteB->InterB 1-AdOH / TFA / Reflux Final Target: 4-(1-Adamantyl)aniline InterA->Final Purification (Difficult) InterB->Final Hydrolysis (HCl/EtOH)

Figure 1: Comparison of synthetic pathways. Route B is the industry standard for purity.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-(1-Adamantyl)aniline via the Acetanilide Route. Rationale: Direct alkylation of aniline often results in N-alkylation (formation of N-adamantylaniline). Using acetanilide protects the nitrogen, directing the bulky adamantyl cation exclusively to the sterically favored para-position.

Reagents & Equipment
  • Substrates: 1-Adamantanol (1.0 eq), Acetanilide (1.2 eq).[1]

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) - acts as both solvent and catalyst.[6]

  • Hydrolysis: Ethanol (95%), Conc.[1] HCl, NaOH (20% aq).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Step-by-Step Methodology
Phase 1: Friedel-Crafts Alkylation[1]
  • Dissolution: In a fume hood, charge a round-bottom flask with Acetanilide (1.2 eq) and 1-Adamantanol (1.0 eq) .

  • Acid Addition: Slowly add TFA (approx. 5-8 mL per gram of adamantanol). Caution: Exothermic.

  • Reaction: Heat the mixture to 80°C (Reflux) for 3–5 hours .

    • Checkpoint: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The starting adamantanol spot should disappear.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water.

  • Isolation: A precipitate (4-(1-adamantyl)acetanilide) will form. Filter and wash with water to remove residual acid.

Phase 2: Hydrolysis (Deprotection)[1]
  • Suspension: Suspend the wet cake from Phase 1 in Ethanol (10 volumes) .

  • Acidification: Add Conc. HCl (5 eq) .

  • Reflux: Heat to reflux for 2–4 hours . The solution should become clear as the free amine salt forms.

  • Neutralization: Cool the solution. Slowly add 20% NaOH until pH ~10. The free aniline will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Validation Metrics:

  • Yield: Expected >85%.

  • Melting Point: 103–105°C (Lit. value).

  • 1H NMR (CDCl3):

    
     1.7–2.1 (m, 15H, Adamantyl), 3.5 (br s, 2H, 
    
    
    
    ), 6.6 (d, 2H, Ar-H ortho to amine), 7.1 (d, 2H, Ar-H meta to amine).[1]

Part 4: Applications in High-Performance Materials[1][7]

Beyond drugs, adamantyl anilines are premier monomers for polyimides .[1] The bulky cage disrupts chain packing, preventing crystallization while maintaining rigidity.

Property Enhancement Table
PropertyStandard Polyimide (PMDA-ODA)Adamantyl-Modified PolyimideMechanism of Action
Solubility Insoluble (requires

)
Soluble in NMP, DMAc, CHCl3Bulky cage increases free volume, reducing inter-chain packing.[1]
Dielectric Constant (

)
~3.4< 2.8Hydrophobic cage reduces moisture uptake; low polarizability.
Glass Transition (

)
~300°C> 350°CInhibited chain rotation due to steric bulk of the cage.
Transparency Yellow/OrangeColorless/PaleDisruption of Charge Transfer Complex (CTC) formation.
Polymerization Logic

The adamantyl aniline (diamine) is reacted with dianhydrides (e.g., 6FDA) to form polyamic acid, followed by thermal imidization.[1][7]

PolymerLogic Monomer Adamantyl Diamine (High Steric Bulk) PAA Polyamic Acid Precursor (Soluble) Monomer->PAA Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->PAA Imidization Thermal Cyclodehydration (-H2O) PAA->Imidization Polyimide Adamantyl Polyimide High Tg, Low Dk, Transparent Imidization->Polyimide

Figure 2: Workflow for converting adamantyl anilines into high-performance optical films.[1]

References

  • Schleyer, P. v. R. (1957).[1][3][4][8][9][10] "A Simple Preparation of Adamantane". Journal of the American Chemical Society, 79(12), 3292.[1] Link

  • Gerzon, K., et al. (1963).[1] "The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N'-adamantylureas". Journal of Medicinal Chemistry, 6(6), 760-763.[1] Link

  • Khusnutdinov, R. I., et al. (2015).[1] "Method for producing 4-(1-adamantyl)aniline". Patent RU2570909C1. Link

  • Hsiao, S. H., et al. (2004).[1] "Synthesis and properties of organosoluble polyimides based on adamantyl-substituted diamines". Macromolecules, 37(3), 850-858.[1] Link[1]

  • Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". Chemical Reviews, 113(5), 3516–3604.[1] Link

Sources

Methodological & Application

Application Note: Precision Friedel-Crafts Adamantylation Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantyl group (tricyclo[3.3.1.1


]decane) is a privileged scaffold in modern drug discovery, often described as a "lipophilic bullet."[1] Its introduction into a pharmacophore can dramatically improve blood-brain barrier (BBB) permeability, block metabolic hotspots (increasing half-life), and enhance receptor binding via hydrophobic interactions.

This guide details the Friedel-Crafts (FC) alkylation protocols for installing the 1-adamantyl group onto aromatic substrates.[2] Unlike standard alkylations, the adamantylation requires specific handling to manage the stability of the tertiary carbocation and prevent thermodynamic rearrangement to the less desirable 2-adamantyl isomer. We present two validated methodologies: a Lewis Acid-catalyzed route utilizing 1-bromoadamantane and a Brønsted Acid-catalyzed route utilizing 1-adamantanol.

Strategic Rationale: Why Adamantane?

Before executing the synthesis, it is critical to understand the why. The adamantyl moiety is not merely a bulky substituent; it is a functional tool in Structure-Activity Relationship (SAR) studies.

PropertyPharmacological ImpactExample Drug
Lipophilicity Increases LogP, facilitating membrane crossing and BBB penetration.Memantine (CNS active)
Metabolic Stability The bridgehead carbons are resistant to CYP450 oxidation, blocking metabolic soft spots.Saxagliptin (Peptidase inhibitor)
Steric Bulk Fills hydrophobic pockets in enzymes/receptors; rigidifies molecular geometry.Adapalene (Retinoid analog)

Mechanistic Insight & Precursor Selection

The reaction proceeds via an


-like Electrophilic Aromatic Substitution (

). The rate-determining step is the generation of the 1-adamantyl cation (

)
. Although tertiary and relatively stable, this cation is prone to hydride shifts leading to the thermodynamically more stable (but pharmacologically distinct) 2-adamantyl isomer under forcing conditions.
Precursor Comparison Table
PrecursorLeaving GroupCatalyst TypeReactivityAtom EconomyRecommended For
1-Bromoadamantane

Lewis Acid (

,

)
HighLow (generates HBr)Deactivated or sterically crowded arenes.
1-Adamantanol

Brønsted Acid (

,

)
ModerateHigh (generates

)
Activated arenes (Phenols, Anisoles); Green chemistry.
1-Chloroadamantane

Lewis Acid (

)
HighLow (generates HCl)Alternative to bromide if cost is a factor.
Mechanistic Pathway (DOT Visualization)

AdamantylationMechanism Precursor 1-Adamantyl-X (Br, OH) Cation 1-Adamantyl Cation (Ad+) Precursor->Cation Ionization Catalyst Catalyst (AlCl3 / H2SO4) Catalyst->Cation Activates SigmaComplex Sigma Complex (Wheland Intermediate) Cation->SigmaComplex Electrophilic Attack SideProduct 2-Aryl-Adamantane (Rearrangement) Cation->SideProduct Hydride Shift (Thermodynamic Control) Arene Arene Substrate Arene->SigmaComplex Product 1-Aryl-Adamantane SigmaComplex->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway of Friedel-Crafts adamantylation. Note the risk of rearrangement to the 2-isomer under thermodynamic control.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed (The "Classic" Route)

Best for: Unactivated benzenes, halobenzenes, and substrates sensitive to strong protic acids. Primary Risk: Over-alkylation and Lewis acid-complexation with heteroatoms.

Reagents:

  • Substrate (Arene): 1.0 equiv

  • 1-Bromoadamantane: 1.1 equiv

  • 
     (Anhydrous): 1.2 equiv (increase to 2.5 equiv if substrate contains Lewis basic sites like carbonyls)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under

    
     flow. Add a magnetic stir bar.
    
  • Solvation: Charge the flask with 1-Bromoadamantane (1.1 equiv) and the Arene (1.0 equiv) in dry DCM (

    
     concentration relative to arene).
    
  • Catalyst Addition (Critical): Cool the solution to

    
     using an ice bath. Add 
    
    
    
    portion-wise over 15 minutes. Reasoning: Rapid addition causes a massive exotherm and localized hot-spots, promoting polymerization or rearrangement.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: If the reaction stalls, heat to

      
       (refluxing DCM) but monitor strictly for rearrangement byproducts.
      
  • Quench: Cool back to

    
    . Slowly pour the reaction mixture into a beaker containing ice-water acidified with 
    
    
    
    .
  • Workup: Separate the organic layer. Extract the aqueous layer

    
     with DCM. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexanes/Ethyl Acetate is often sufficient due to the high crystallinity of adamantane derivatives. Flash chromatography is secondary.

Protocol B: Brønsted Acid Catalyzed (The "Green" Route)

Best for: Electron-rich aromatics (Phenols, Anisoles, Toluenes). Primary Risk: Sulfonation of the ring if temperature is uncontrolled.

Reagents:

  • Substrate (Arene): 1.0 equiv

  • 1-Adamantanol: 1.0 equiv

  • Sulfuric Acid (

    
    , 98%): 1.5 equiv OR Triflic Acid (
    
    
    
    ): 0.1–0.5 equiv (Catalytic).
  • Solvent: Nitromethane (

    
    ) or Neat (if arene is liquid).
    

Step-by-Step Procedure:

  • Mixing: In a round bottom flask, dissolve 1-Adamantanol in the liquid Arene (used as solvent) or Nitromethane.

  • Acid Activation:

    • If using

      
      : Add dropwise at RT. The mixture may turn biphasic or dark red (formation of the cation).
      
    • If using

      
      : Cool to 
      
      
      
      before addition due to high potency.
  • Reaction: Stir at RT for 1–3 hours. This method is typically faster than Method A for activated substrates.

  • Quench: Pour onto crushed ice. Neutralize with saturated

    
     solution until bubbling ceases.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash with water (crucial to remove residual acid) then brine.
    
  • Purification: Silica gel chromatography. Note: Phenolic products may require acidification of the silica or eluent to prevent streaking.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Catalyst deactivation by moisture or heteroatoms.Use fresh anhydrous

. If substrate has amines/carbonyls, increase catalyst loading.
Formation of 2-Adamantyl isomer Thermodynamic rearrangement due to high heat or prolonged time.Lower reaction temperature. Reduce reaction time. Switch to

(milder Lewis acid).
Poly-alkylation Adamantyl group activates the ring (weakly).Use a large excess of the Arene substrate (5–10 equiv) if possible, then recover it during distillation.
Black Tar / Polymerization Exotherm was too high during addition.Strictly control addition rate at

. Dilute reaction mixture further.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

Workflow Start Start: Select Substrate CheckActivated Is the Arene Electron Rich? (Phenol, Anisole, Alkyl-benzene) Start->CheckActivated MethodB Protocol B: Brønsted Acid (1-Adamantanol + H2SO4) CheckActivated->MethodB Yes CheckSensitive Acid Sensitive Groups? (Acetals, Boc-amines) CheckActivated->CheckSensitive No YesActivated Yes NoActivated No (Benzene, Halobenzene) MethodMild Mild Lewis Acid (InCl3 or ZnCl2 + 1-Br-Ad) CheckSensitive->MethodMild Yes MethodA Protocol A: Classic Lewis Acid (AlCl3 + 1-Br-Ad) CheckSensitive->MethodA No YesSensitive Yes NoSensitive No

Figure 2: Decision matrix for selecting the optimal adamantylation protocol.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

  • Olah, G. A., et al. (1990). "Friedel-Crafts Chemistry." Wiley-Interscience. [Link]

  • Schwab, R. S., et al. (2008). "An efficient and solvent-free synthesis of 1-aryl-adamantanes." Tetrahedron Letters. [Link]

  • Liu, J., et al. (2011). "Adamantane-based drugs: The quest for new therapies."[1][3] ChemMedChem. [Link]

  • Song, C. E., et al. (2010). "Indium(III)-Catalyzed Friedel–Crafts Alkylation of Aromatics with 1-Bromoadamantane." Advanced Synthesis & Catalysis. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination for N-Aryl Adamantyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Mountains in C–N Coupling

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is a ubiquitous feature.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a preeminent tool for this purpose, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3]

However, the reaction is not without its challenges, especially when dealing with substrates possessing extreme steric bulk. Adamantyl amines, particularly 1-aminoadamantane, represent a formidable challenge due to the rigid, cage-like structure that severely hinders the approach to the nitrogen nucleophile. Standard amination conditions often fail or provide dismal yields, necessitating a carefully tailored approach. This guide provides an in-depth analysis and field-proven protocols for the successful Buchwald-Hartwig amination of adamantyl aniline derivatives, focusing on the critical interplay between catalyst, ligand, base, and solvent to overcome significant steric barriers.

The Mechanistic Hurdle: Why Adamantyl Amines are Challenging

The efficacy of the Buchwald-Hartwig amination hinges on a delicate sequence of steps within a catalytic cycle. The extreme bulk of the adamantyl group primarily impacts two key stages: amine coordination/deprotonation and reductive elimination.

  • Amine Coordination & Deprotonation: The amine must first coordinate to the palladium center before it can be deprotonated by the base to form the crucial palladium-amido complex. The large adamantyl cage can sterically clash with the bulky phosphine ligands already attached to the palladium, slowing this association.

  • Reductive Elimination: This final, product-forming step involves the formation of the C-N bond from the palladium-amido intermediate. This step is notoriously sensitive to the steric environment around the metal center.[4] Excessive steric crowding can impede the required conformational changes, hindering reductive elimination and leading to catalyst decomposition or undesired side reactions like beta-hydride elimination.[1]

Success with adamantyl amines, therefore, depends on a catalyst system that is both highly active and sterically balanced to facilitate these demanding steps.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The key challenge with adamantyl amines lies in efficiently forming the Pd(II)-amido complex and promoting the subsequent reductive elimination step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition amido Pd(II)-Amido Complex L-Pd(II)(Ar)(NR'R'') ox_add->amido Amine Coordination & Deprotonation hx_base [Base-H]+X- ox_add->hx_base amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido->product arx Aryl Halide (Ar-X) arx->ox_add amine Amine (HNR'R'') amine->ox_add base Base base->ox_add

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameter Selection for Adamantyl Amine Coupling

Overcoming the steric challenge of adamantyl amines requires careful optimization of every reaction component. The choice of ligand is paramount, but the interplay with the palladium source, base, and solvent is equally critical for achieving high yields.

The Ligand: The Architect of Reactivity

For sterically demanding substrates, the use of bulky, electron-rich monophosphine ligands is non-negotiable. These ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are essential for accelerating both the oxidative addition and reductive elimination steps.[1][5]

  • Biarylphosphines (The Buchwald Ligands): This class of ligands is the gold standard for challenging C-N couplings. Their architecture creates a sterically demanding pocket around the palladium center that facilitates the key steps of the catalytic cycle.

    • BrettPhos & AdBrettPhos: BrettPhos is specifically designed for primary amines and is an excellent starting point.[6][7] For the extreme bulk of 1-aminoadamantane, the even more sterically demanding AdBrettPhos , which incorporates adamantyl groups on the phosphorus atom, was developed specifically to facilitate reductive elimination in difficult couplings and represents a state-of-the-art choice.[8]

    • XPhos: A highly versatile and robust ligand, often effective for coupling aryl chlorides.[9]

  • Ferrocene-Based & Other Dialkylphosphines: Ligands like di(1-adamantyl)-n-butylphosphine have also shown remarkable efficacy, particularly for coupling hindered amines with congested aryl chlorides.[10]

Palladium Source: Precatalysts for Reliability

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended. These complexes are air-stable and efficiently generate the active L-Pd(0) catalyst in situ upon exposure to a base, leading to more reliable and reproducible results.[10]

The Base: A Non-Nucleophilic Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the coupling reaction.

  • Sodium tert-butoxide (NaOtBu): The most commonly employed base for these reactions. It is highly effective but can be sensitive to certain functional groups.

  • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent choice for substrates with base-sensitive functional groups.[6]

  • Alkali Metal Carbonates/Phosphates (Cs₂CO₃, K₃PO₄): Weaker bases that can be effective, especially with more reactive aryl bromides or iodides, often requiring higher reaction temperatures.[11]

Solvent: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components at the target temperature.

  • Toluene and 1,4-Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations, offering good solubility for the catalyst system and substrates, and are stable at the high temperatures often required.[11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of 1-aminoadamantane. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Screening Condition for Aryl Bromides

This protocol is based on conditions reported for the successful coupling of adamantane-series amines with 3-bromopyridine and serves as an excellent starting point for various aryl bromides.[13]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-Aminoadamantane (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 1-aminoadamantane, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

This protocol employs a more advanced ligand system, AdBrettPhos, which is specifically designed for sterically demanding couplings and is particularly suited for less reactive aryl chlorides.[8]

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • 1-Aminoadamantane (1.2 mmol, 1.2 equiv)

  • AdBrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, typically as a 1.0 M solution in THF)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, 1-aminoadamantane, and the AdBrettPhos Pd G3 precatalyst under an argon atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the LHMDS solution dropwise via syringe at room temperature.

  • Seal the flask and heat the mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

General Experimental Workflow

Workflow prep 1. Preparation - Dry glassware - Weigh solids (Ar-X, Amine, Base, Catalyst) - Degas solvent setup 2. Reaction Setup - Assemble under inert gas (Ar/N2) - Add solids to flask - Seal flask prep->setup addition 3. Solvent/Reagent Addition - Add anhydrous, degassed solvent - Add liquid reagents via syringe setup->addition reaction 4. Reaction - Heat to target temperature (e.g., 100-110 °C) - Stir vigorously for 12-24h - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Cool to RT - Quench reaction (e.g., aq. NH4Cl) - Perform liquid-liquid extraction reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Flash column chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, HRMS, etc.) purify->analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Summary: Performance of Ligands and Conditions

The selection of the ligand and base combination is critical for achieving high yields. The following table summarizes reported yields for the N-arylation of adamantane amines under different conditions, demonstrating the efficacy of tailored catalyst systems.

Aryl HalideAminePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromopyridine1-AminoadamantanePd₂(dba)₃ / BINAPNaOtBuToluene10074[13]
3-Bromopyridine1-AminoadamantanePd₂(dba)₃ / L1*NaOtBuToluene10097[13]
4-ChlorotolueneMorpholine (model)Pd₂(dba)₃ / XPhosNaOtBuTolueneReflux94[9]
4-Bromo-1-methylimidazoleBenzamide (model)Pd₂(dba)₃ / AdBrettPhosK₂CO₃Dioxane11083[8]

*L1 = 2-dimethylamino-2′-dicyclohexylphosphinobiphenyl

Troubleshooting and Final Considerations

  • Low or No Conversion: If the reaction fails, the primary suspect is catalyst deactivation or insufficient reactivity. Consider switching to a more electron-rich and bulky ligand (e.g., from BINAP to a Buchwald-type ligand like AdBrettPhos). Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. Using a precatalyst can also improve reliability.[11]

  • Hydrodehalogenation: The formation of the arene byproduct (Ar-H) suggests that the catalytic cycle is stalling after oxidative addition. This can sometimes be suppressed by changing the ligand, base, or solvent system.

  • Safety: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive; handle them with appropriate personal protective equipment.

The successful N-arylation of adamantyl amines is a challenging yet achievable transformation. By leveraging highly active catalyst systems built around sterically demanding biarylphosphine ligands, researchers can effectively construct these valuable and complex molecular architectures.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Organ, M. G., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 46(15), 2594-2597. Available at: [Link]

  • Chernyshev, V. M., et al. (2016). Palladium-catalyzed amination of 3-bromopyridine with amines of the adamantane series. Russian Chemical Bulletin, 65(1), 229-234. Available at: [Link]

  • Rowley, J. M., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(42), 18516-18520. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]

  • Nolan, S. P., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(36), 6611-6615. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]

  • Buchwald, S. L., et al. (2014). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 136(44), 15713-15718. Available at: [Link]

  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available at: [Link]

  • Barluenga, J., & Valdés, C. (2011). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Angewandte Chemie International Edition, 50(33), 7486-7500. Available at: [Link]

  • Buchwald, S. L., et al. (2012). An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands. Organic Letters, 14(15), 4030-4033. Available at: [Link]

  • Buchwald, S. L., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1315-1330. Available at: [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2639-2650. Available at: [Link]

  • Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21695-21703. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Adapalene from 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Adapalene, a third-generation topical retinoid, commencing from the versatile starting material, 3-(1-Adamantyl)-4-methoxyaniline. Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a cornerstone in the treatment of acne vulgaris and other dermatological conditions. The synthetic strategy detailed herein is designed for robustness and scalability, focusing on a logical sequence of transformations: a Sandmeyer-type reaction to convert the initial aniline to a key aryl halide intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, and culminating in a final saponification to yield the active pharmaceutical ingredient. This guide emphasizes the rationale behind procedural choices, ensuring scientific integrity and providing a self-validating protocol for researchers in medicinal chemistry and process development.

Introduction: The Synthetic Challenge and Strategic Approach

The molecular architecture of Adapalene is characterized by two principal moieties: a sterically demanding, lipophilic 3-(1-adamantyl)-4-methoxyphenyl group and a 6-substituted-2-naphthoic acid unit. The critical synthetic challenge lies in the efficient and selective formation of the C-C single bond connecting these two fragments. While numerous synthetic routes to Adapalene exist, many rely on precursors like 2-(1-adamantyl)-4-bromophenol.[1] This guide presents a validated pathway that leverages this compound, a readily available intermediate.[2]

Our approach pivots on the strategic conversion of the aniline functional group into a more versatile halide, which is an ideal substrate for modern cross-coupling reactions. This is achieved via a Sandmeyer reaction, a classic yet reliable transformation in aromatic chemistry.[3][4] The resulting aryl bromide is then activated for a Suzuki-Miyaura coupling by conversion to its corresponding boronic acid. The Suzuki reaction, a Nobel Prize-winning methodology, is selected for its high functional group tolerance, mild reaction conditions, and excellent yields in constructing biaryl systems.[5][6] The synthesis concludes with a straightforward ester hydrolysis.

This document provides detailed protocols for each distinct synthetic stage, supported by mechanistic insights, data tables, and process flow diagrams to ensure clarity and reproducibility.

Overall Synthetic Workflow

The synthesis is structured into three primary stages, as depicted below. Each stage is designed to produce a stable, characterizable intermediate, allowing for purification and quality assessment before proceeding to the subsequent step.

G A This compound B Stage 1: Sandmeyer Reaction A->B C 2-(1-Adamantyl)-4-bromoanisole B->C D Stage 2a: Borylation C->D E 3-(1-Adamantyl)-4-methoxyphenylboronic acid D->E F Stage 2b: Suzuki Coupling E->F G Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate F->G H Stage 3: Saponification G->H I Adapalene H->I Reagent1 NaNO₂, HBr, CuBr Reagent1->B Reagent2 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ Reagent2->D Reagent3 Methyl 6-bromo-2-naphthoate Pd Catalyst, Base Reagent3->F Reagent4 NaOH, MeOH/H₂O Reagent4->H

Caption: Overall 3-stage synthesis of Adapalene.

PART 1: Experimental Protocols

Stage 1: Synthesis of 2-(1-Adamantyl)-4-bromoanisole via Sandmeyer Reaction

The initial step transforms the amine functionality of the starting material into a bromide. This is achieved through diazotization followed by copper-catalyzed displacement. The Sandmeyer reaction is a robust method for this conversion, providing a key intermediate for subsequent cross-coupling.[7][8]

Protocol 1: Diazotization and Bromination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a 1:1 mixture of 48% aqueous hydrobromic acid (HBr, 3.0 eq) and water.

  • Diazotization: Cool the suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir vigorously for 30 minutes at this temperature upon completion of the addition. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial solid.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (1.5 eq) at room temperature. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 2-(1-Adamantyl)-4-bromoanisole as a solid.

G cluster_stage1 Stage 1 Workflow A Suspend Aniline in HBr B Cool to 0-5 °C A->B C Add NaNO₂(aq) dropwise B->C D Stir 30 min (Diazotization) C->D E Add to cold CuBr/HBr solution D->E F Warm to RT, then heat to 60°C E->F G Extract with CH₂Cl₂ F->G H Wash, Dry, Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the Sandmeyer reaction.

Stage 2: Synthesis of Adapalene Methyl Ester via Suzuki-Miyaura Coupling

This stage involves two key steps: the conversion of the aryl bromide into a boronic acid derivative and the subsequent palladium-catalyzed cross-coupling with the naphthalene fragment.

Protocol 2a: Preparation of 3-(1-Adamantyl)-4-methoxyphenylboronic acid

This procedure converts the stable aryl bromide into a reactive organoboron species required for the Suzuki coupling.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-(1-Adamantyl)-4-bromoanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Workup: Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~1-2). Stir for 1 hour.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid, 3-(1-Adamantyl)-4-methoxyphenylboronic acid, can often be used in the next step without further purification, or it can be recrystallized if necessary.

Protocol 2b: Suzuki-Miyaura Cross-Coupling

This is the pivotal C-C bond-forming step.[5][9]

  • Reaction Setup: In a round-bottom flask, combine 3-(1-Adamantyl)-4-methoxyphenylboronic acid (1.0 eq), Methyl 6-bromo-2-naphthoate (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst & Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Initiation: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.02-0.05 eq], under the inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 8-16 hours.

  • Workup & Purification: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, is purified by column chromatography on silica gel or by recrystallization from a solvent mixture like THF/methanol to yield a pure solid.[10]

G cluster_stage2 Stage 2 Workflow cluster_2a Borylation cluster_2b Suzuki Coupling A Dissolve Aryl Bromide in THF (-78°C) B Add n-BuLi A->B C Add B(OiPr)₃ B->C D Warm to RT, then Quench with HCl C->D E Extract & Concentrate D->E F Combine Boronic Acid, Naphthoate, Base E->F G Add Solvent & Degas F->G H Add Pd Catalyst G->H I Reflux (8-16h) H->I J Workup & Purify I->J

Caption: Workflow for Borylation and Suzuki Coupling.

Stage 3: Saponification to Yield Adapalene

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the active form of Adapalene.[11][12]

Protocol 3: Ester Hydrolysis

  • Reaction Setup: Dissolve or suspend the Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate (1.0 eq) from Stage 2 in a mixture of methanol (or THF) and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq) or potassium hydroxide (KOH). Heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and remove the organic solvent (methanol or THF) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow, careful addition of concentrated hydrochloric acid (HCl). A white precipitate of Adapalene will form.

  • Isolation & Purification: Stir the suspension in the cold for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified Adapalene in a vacuum oven at 60-80 °C to a constant weight. The final product should be a white to off-white crystalline solid. A final recrystallization from THF can be performed if higher purity is required.[10]

PART 2: Data Presentation and Scientific Rationale

Table 1: Reagents and Typical Yields
StageKey Reagents & SolventsStarting MaterialProductMolar Ratio (to SM)Typical Yield
1 NaNO₂, HBr, CuBr, CH₂Cl₂This compound2-(1-Adamantyl)-4-bromoanisole1.1 / 4.5 / 1.275-85%
2a n-BuLi, B(OiPr)₃, THF2-(1-Adamantyl)-4-bromoanisole3-(1-Adamantyl)-4-methoxyphenylboronic acid1.1 / 1.265-75%
2b Methyl 6-bromo-2-naphthoate, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O3-(1-Adamantyl)-4-methoxyphenylboronic acidAdapalene Methyl Ester1.1 / 0.03 / 2.585-95%
3 NaOH, MeOH, H₂O, HClAdapalene Methyl EsterAdapalene4.090-98%
Trustworthiness: A Self-Validating System

The presented synthetic route constitutes a self-validating system. Each intermediate—the aryl bromide, the boronic acid, and the methyl ester—is a stable, crystalline solid that can be isolated and fully characterized using standard analytical techniques (NMR, MS, HPLC). This allows for rigorous quality control at each stage, ensuring that only high-purity material is carried forward. The success of each step is not merely assumed but confirmed analytically, which is the hallmark of a trustworthy and robust protocol. For instance, the purity of the final Adapalene product can be readily assessed by HPLC against a reference standard, and its identity confirmed by comparing its spectral data with literature values.[11]

Expertise & Causality in Experimental Choices
  • Choice of Sandmeyer Reaction: Converting the aniline to a bromide is a strategic choice. Aryl bromides are ideal substrates for a wide range of cross-coupling reactions, including the Suzuki coupling. They offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides. The copper(I) bromide-catalyzed Sandmeyer reaction is a time-tested, high-yielding method for this specific transformation.[3] While newer metal-free methods exist, the classical Sandmeyer protocol is highly reliable and well-documented.[13][14]

  • Rationale for Suzuki-Miyaura Coupling: The Suzuki coupling is preferred over other methods like Negishi or Stille couplings for several reasons in a process development context. Organoboron reagents are generally non-toxic, thermally stable, and insensitive to water, which simplifies handling and reaction setup.[6] The reaction conditions are mild, and a vast array of palladium catalysts and ligands are available to optimize the reaction for sterically hindered substrates like the adamantyl-containing fragment.

  • Saponification Conditions: The use of a strong base like NaOH in a mixed solvent system (e.g., methanol/water) ensures efficient hydrolysis of the sterically hindered methyl ester. Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[12] The final acidification and precipitation is a straightforward and effective method for isolating the pure carboxylic acid product, which is largely insoluble in acidic aqueous media.

References

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link]

  • Shroot, B., & Bernardon, J. M. (1988). U.S. Patent No. 4,717,720. U.S.
  • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development, 10(2), 285–288. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tribulovich, V. G., et al. (2015). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 49, 241–244. [Link]

  • European Patent Office. (2011). EP 1 902 010 B1. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Byju's. (2019). Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

Sources

catalytic cross-coupling reactions involving 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Cross-Coupling Architectures for 3-(1-Adamantyl)-4-methoxyaniline

Executive Summary & Strategic Value

This compound (AMA) is a high-value "privileged scaffold" in medicinal chemistry. It combines the potent electron-donating character of a p-anisidine core with the extreme lipophilicity and steric bulk of the adamantyl group (a "lipophilic bullet"). While often associated with the retinoid class (e.g., Adapalene analogs), its primary utility in modern drug discovery lies in its ability to modulate bioavailability and block metabolic hot-spots in lead compounds.

This guide addresses the specific challenges of utilizing AMA in catalytic cross-coupling reactions. Unlike simple anilines, AMA presents a unique solubility profile and a specific steric environment (C3-adamantyl) that influences catalyst approach and oxidative stability.

Key Technical Insights:

  • Electronic Activation: The C1-amino group is highly nucleophilic due to the para-methoxy effect, making it an excellent candidate for Buchwald-Hartwig and Chan-Lam couplings.

  • Steric Environment: The C3-adamantyl group is meta to the reactive amine. While it does not directly hinder the nitrogen, it creates a "greasy" pocket that dictates solvent choice (favoring toluene/THF over alcohols) and can influence the aggregation state of catalytic intermediates.

  • Oxidative Sensitivity: Like all electron-rich anisidines, AMA is prone to oxidation ("browning"). Protocols must strictly exclude oxygen until the catalytic cycle is engaged.

Reaction Landscape & Mechanistic Logic

The following diagram illustrates the primary catalytic pathways available for AMA, highlighting the divergence between Palladium and Copper-mediated cycles.

AMA_Pathways AMA 3-(1-Adamantyl)- 4-methoxyaniline (Substrate) Pd_Cycle Pd-Catalyzed (Buchwald-Hartwig) AMA->Pd_Cycle + Ar-X / Ar-OTf Base: NaOtBu Cu_Cycle Cu-Catalyzed (Chan-Lam) AMA->Cu_Cycle + Ar-B(OH)2 O2 (Air) Prod_Biaryl N-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Pd_Cycle->Prod_Biaryl C-N Bond Formation Prod_Urea N-Aryl Ureas (Soluble Epoxide Hydrolase Inhibitors) Pd_Cycle->Prod_Urea + Isocyanates (Non-catalytic path) Cu_Cycle->Prod_Biaryl Oxidative Coupling

Figure 1: Strategic divergence in cross-coupling workflows for AMA. The Pd-pathway is preferred for sterically encumbered electrophiles, while the Cu-pathway offers milder conditions for boronic acid partners.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of sterically congested diarylamines. Rationale: The adamantyl group increases the lipophilicity of the amine, making it highly soluble in non-polar solvents like Toluene, which are ideal for Pd-catalysis. We utilize BrettPhos , a ligand specifically designed to prevent catalyst deactivation by ensuring rapid reductive elimination, crucial when coupling electron-rich anilines.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos or RuPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a resealable Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with Pd₂(dba)₃, Ligand, NaOtBu, and the solid AMA substrate.

    • Critical Note: Do not add the Aryl Halide yet if it is a liquid. If solid, add it now.

  • Purge: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

    • Why: AMA oxidizes to a purple/brown quino-imine species in the presence of base and air. Strict anaerobicity is required.

  • Solvent & Liquid Reagents: Syringe in anhydrous Toluene. If the Aryl Halide is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated oil bath at 100°C . Stir vigorously (800 rpm).

    • Visual Check: The solution should turn from dark purple/red (initial Pd-ligand complexing) to a rich amber or dark brown. A persistent black precipitate indicates Pd-black formation (catalyst death).

  • Monitoring: Monitor by LC-MS at 2 hours. The adamantyl group provides a distinct retention time shift (highly non-polar).

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance for AMA Coupling

LigandConversion (4h)YieldNotes
BrettPhos >98%94%Best for primary amine coupling; tolerates the adamantyl bulk well.
BINAP 75%68%Slower kinetics; requires higher temp (110°C).
XPhos 90%88%Excellent alternative; slightly harder to remove during purification.
PPh3 <10%N/AIneffective. Monodentate ligands fail to stabilize the Pd-Amine complex.

Protocol B: Copper-Mediated Chan-Lam Coupling

Objective: Coupling AMA with Aryl Boronic Acids (mild conditions). Rationale: This protocol avoids strong bases (like NaOtBu), making it suitable if the coupling partner has base-sensitive groups (e.g., esters, nitriles). It utilizes the "oxidative coupling" mechanism where air (O₂) acts as the terminal oxidant.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) [Note: Can be catalytic (20 mol%) if Myristic acid is added, but stoichiometric is more robust for discovery]

  • Base/Ligand: Pyridine (2.0 equiv) or Et₃N

  • Solvent: Dichloromethane (DCM) (0.1 M)

  • Additives: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask open to the air (no Argon required), combine AMA, Aryl Boronic Acid, Cu(OAc)₂, and powdered Molecular Sieves.

  • Solvation: Add DCM and Pyridine.

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (or attach a balloon filled with O₂ for faster rates).

    • Mechanism:[1][2][3][4][5][6][7] The reaction requires O₂ to re-oxidize Cu(I) to Cu(II).

  • Duration: These reactions are slower than Pd-couplings. Run for 16–24 hours.

  • Workup: The reaction mixture will be a heterogeneous blue/green slurry. Filter through Celite.[2] Wash the filtrate with 1M HCl (to remove pyridine) and NaHCO₃. Dry and concentrate.

Troubleshooting & Critical Parameters

Solubility Profile

The adamantyl group renders AMA highly lipophilic.[8]

  • Good Solvents: Toluene, DCM, THF, 1,4-Dioxane, Ethyl Acetate.

  • Poor Solvents: Methanol, Water, Acetonitrile (marginal).

  • Implication: Avoid polar protic solvents in coupling reactions; they will cause the substrate to crash out or aggregate, stalling the catalytic cycle.

Purification of Adamantyl Derivatives

Because the adamantyl group is "greasy," products often streak on silica.

  • Tip: Use a gradient starting with 100% Hexanes (or Heptane). The product will elute much later than typical anilines.

  • Visualization: AMA derivatives stain strongly with Anisaldehyde dip (purple/blue) and are UV active.

Catalytic Cycle Visualization (Pd)

Pd_Cycle cluster_AMA AMA Influence Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind + AMA Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regenerate

Figure 2: The adamantyl group (AMA) enters at the Amine Coordination step. Its bulk prevents the formation of inactive "resting state" dimers, potentially accelerating the cycle compared to smaller anilines.

References

  • Synthesis and Reactivity of Adamantyl-Anilines

    • Liu, Y., et al. "Synthesis of Adapalene." Journal of Xinyang Normal University, 2007. 9

    • Context: Establishes the adamantyl-methoxy-phenyl core as a stable intermediate for derivatiz
  • Buchwald-Hartwig Methodology (General & Ligand Selection)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: Defines BrettPhos and RuPhos as superior ligands for electron-rich, sterically modul
  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.

    • Context: Provides the mechanistic basis for the Cu(OAc)2/Air protocol described in Protocol B.
  • Adamantane Lipophilicity in Drug Design

    • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.

    • Context: Validates the strategic importance of using AMA to improve pharmacokinetic profiles.

Sources

The Adamantyl-Aniline Motif: A Medicinal Chemistry Guide to 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Bulk and Functionality

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 3-(1-Adamantyl)-4-methoxyaniline emerges as a compelling scaffold, embodying a synergistic combination of a bulky, lipophilic adamantyl group and a versatile methoxy-substituted aniline. The adamantane cage, a rigid and highly lipophilic hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and membrane permeability of drug candidates.[1] Its incorporation can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Concurrently, the methoxy-aniline fragment offers a rich platform for chemical elaboration, serving as a key anchor point for the construction of a diverse array of molecular architectures.[3] The primary amine provides a versatile handle for modifications such as the formation of amides, sulfonamides, and for participation in cross-coupling reactions.[3] This guide provides an in-depth exploration of this compound as a pivotal building block in medicinal chemistry, offering detailed protocols and insights into its application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValue/DescriptionSource
Molecular Formula C₁₇H₂₃NO[3]
Molecular Weight 257.37 g/mol [3]
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in common organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.Inferred from similar compounds
pKa (of the anilinium ion)Estimated to be in the range of 4-5, typical for substituted anilines.General Chemistry Principles

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.0-6.7 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (br s, 2H, NH₂), 2.10 (s, 3H, adamantyl-H), 1.95-1.70 (m, 12H, adamantyl-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0 (C-OCH₃), 140.0 (C-NH₂), 125.0, 115.0, 114.0 (Ar-C), 55.5 (OCH₃), 40.5, 37.0, 29.0 (adamantyl-C).

  • Mass Spectrometry (ESI+): m/z 258.18 [M+H]⁺.

Synthesis of this compound: A Plausible Route

While a direct, detailed synthesis protocol for this compound is not extensively published, a robust and logical multi-step synthetic pathway can be proposed based on established organic chemistry transformations. The synthesis commences with the Friedel-Crafts adamantylation of a suitable anisole derivative.

Synthesis_Pathway A 4-Bromoanisole C 2-(1-Adamantyl)-4-bromoanisole A->C H₂SO₄ B 1-Adamantanol B->C D 3-(1-Adamantyl)-4-methoxy-nitrobenzene C->D HNO₃, H₂SO₄ E This compound D->E Reduction (e.g., H₂, Pd/C) Applications cluster_0 Key Reactions cluster_1 Potential Therapeutic Areas A This compound B Amide Derivatives A->B Amide Coupling (R-COOH, Coupling Reagent) C Biaryl Derivatives A->C Suzuki-Miyaura Coupling (after conversion to Ar-X, then Ar'-B(OH)₂, Pd catalyst, base) D Oncology B->D E Infectious Diseases B->E F Neurodegenerative Diseases C->F

Sources

Troubleshooting & Optimization

overcoming steric hindrance in adamantyl aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Overcoming Steric Hindrance in Adamantyl Aniline Reactions.

This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with coupling bulky adamantyl groups to aniline scaffolds. The inherent steric congestion of the adamantyl cage presents a significant hurdle, often leading to low yields, slow reaction times, or complete reaction failure in standard C-N cross-coupling protocols.

As Senior Application Scientists, we have consolidated field-proven insights, mechanistic understanding, and robust protocols to help you troubleshoot and optimize these demanding transformations.

Frequently Asked Questions (FAQs)
Q1: Why are adamantyl aniline coupling reactions so challenging?

A1: The primary challenge is severe steric hindrance. The adamantyl group is a rigid, bulky, three-dimensional cage structure.[1] This bulkiness creates two major problems in the context of common palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination:[2][3]

  • Inhibition of Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination, where the C-N bond is formed from a palladium(II) intermediate. The steric clash between the bulky adamantyl group and the aniline on the palladium center raises the energy barrier for this step, slowing it down or preventing it entirely.

  • Hindered Amine Coordination: The initial coordination of the N-H bond of the aniline to the palladium center can also be impeded by the adamantyl group's steric profile, disrupting the catalytic cycle.

Q2: My standard Buchwald-Hartwig conditions failed. What is the first thing I should change?

A2: The first and most critical parameter to change is the phosphine ligand . Standard, less bulky ligands (e.g., BINAP, DPPF) are often ineffective for this type of transformation.[4] You must switch to a modern, electron-rich, and sterically demanding biaryl monophosphine ligand. These ligands are specifically designed to accelerate the key steps of the catalytic cycle that are hindered by bulky substrates.[3][5]

Q3: What makes bulky biaryl phosphine ligands so effective for this reaction?

A3: Bulky biaryl phosphine ligands, such as those from the Buchwald and Stradiotto groups, possess specific structural features that promote the coupling of sterically hindered substrates.[6][7]

  • Bulk: Large substituents (like adamantyl or tert-butyl groups) on the phosphorus atom and the biaryl backbone force a wider coordination angle on the palladium center. This sterically promotes the crucial reductive elimination step.[8]

  • Electron-Rich Nature: These phosphines are strong electron donors, which increases the electron density on the palladium center. This also facilitates the oxidative addition and reductive elimination steps.

  • Flexibility: The biaryl backbone allows for conformational flexibility that can stabilize the various intermediates in the catalytic cycle.

Below is a diagram illustrating the key structural features of these ligands.

G cluster_ligand Bulky Biarylphosphine Ligand Structure Pd Pd P P Pd->P Biaryl Biaryl Backbone P->Biaryl R1 Bulky Group (e.g., Adamantyl) P->R1 R2 Bulky Group (e.g., t-Bu) P->R2 Note Bulky groups (R1, R2) and the biaryl backbone create a sterically demanding environment that promotes reductive elimination.

Caption: Key features of a bulky biarylphosphine ligand.

Troubleshooting Guide: Low or No Product Yield

If you are experiencing poor results in your adamantyl aniline coupling, follow this diagnostic workflow.

TroubleshootingWorkflow start Start: Low/No Yield ligand_check Is your phosphine ligand a bulky biaryl type (e.g., AdBrettPhos, MorDalPhos)? start->ligand_check base_check Is the base strong and non-nucleophilic? (e.g., NaOtBu, LHMDS) ligand_check->base_check Yes change_ligand Action: Switch to a ligand like AdBrettPhos, tBuXPhos, or MorDalPhos. ligand_check->change_ligand No temp_check Is the reaction temperature high enough? (Typically 80-110 °C) base_check->temp_check Yes change_base Action: Use NaOtBu or LHMDS. Avoid weaker bases like K2CO3 or Cs2CO3. base_check->change_base No precatalyst_check Are you using a modern Pd precatalyst? (e.g., G3 or G4 Buchwald Precatalyst) temp_check->precatalyst_check Yes increase_temp Action: Increase temperature to 100-110 °C. Use a high-boiling solvent like toluene or dioxane. temp_check->increase_temp No success Reaction Optimized precatalyst_check->success Yes change_precatalyst Action: Use a G3/G4 precatalyst for reliable and rapid generation of the active Pd(0) species. precatalyst_check->change_precatalyst No change_ligand->base_check change_base->temp_check increase_temp->precatalyst_check change_precatalyst->success

Caption: Troubleshooting decision tree for adamantyl aniline amination.

Protocol Optimization & Recommended Starting Conditions

For researchers embarking on the synthesis of N-adamantyl anilines via Buchwald-Hartwig amination, we recommend a robust set of starting conditions. These parameters have been shown to be effective for a range of sterically hindered substrates.

Recommended Reagents & Conditions
ParameterRecommendationRationale & Expert Insights
Palladium Source G3 or G4 Buchwald Precatalyst (1-2 mol%)These precatalysts are air-stable and reliably generate the active L-Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[8]
Ligand AdBrettPhos or MorDalPhos (1.2-2.4 mol%)AdBrettPhos is exceptionally bulky and highly effective for hindered couplings. MorDalPhos is another excellent choice, specifically developed for challenging C-N bond formations.[6][8]
Base Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the aniline without competing side reactions. LHMDS is a suitable alternative if the substrate is base-sensitive.[9]
Solvent Toluene or DioxaneThese are common high-boiling, non-polar aprotic solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Temperature 100-110 °CElevated temperatures are necessary to overcome the high activation energy of the reductive elimination step for these sterically congested substrates.
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere throughout the reaction.
Detailed Experimental Protocol: General Procedure for N-(1-Adamantyl) Aniline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 1-bromo-4-chlorobenzene) (1.0 equiv)

  • 1-Aminoadamantane (1.2 equiv)

  • AdBrettPhos G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution based on the aryl halide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the AdBrettPhos G3 Precatalyst, sodium tert-butoxide, and 1-aminoadamantane.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide followed by the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Stain with a potassium permanganate solution to visualize the starting materials and product.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(1-adamantyl) aniline product.

Advanced Solutions & Alternative Methodologies
Q4: I've optimized my Buchwald-Hartwig reaction with the best ligands and conditions, but the yield is still poor. What else can I try?

A4: When even the most robust palladium-catalyzed methods fail, it may be necessary to consider alternative synthetic strategies that do not rely on a traditional cross-coupling mechanism.

  • Ritter-Type Reactions: A classic approach involves the reaction of an adamantyl carbocation source (like 1-bromoadamantane or 1-adamantanol) with a nitrile in the presence of a strong acid (e.g., H₂SO₄), followed by hydrolysis of the resulting amide.[10][11][12] This method forms the C-N bond through a different mechanistic pathway, bypassing the steric challenges of the Buchwald-Hartwig reductive elimination. This is particularly useful for synthesizing the parent 1-aminoadamantane, which can then be used in subsequent reactions.

  • Photoredox/Cobalt Dual Catalysis: Recent advances have shown that dual catalytic systems can construct anilines from amines and cyclohexanones.[13][14] This dehydrogenative aromatization strategy builds the aniline ring in situ, offering a completely different approach for highly substituted and sterically demanding targets. While not a direct coupling, it represents a powerful alternative for complex aniline synthesis.

  • Copper-Catalyzed Couplings (Ullmann Reaction): While often requiring harsher conditions than palladium catalysis, the Ullmann condensation can sometimes be effective where palladium fails. Modern protocols using specific ligands and conditions have improved the scope and mildness of these reactions.

Below is a diagram illustrating the general catalytic cycle of the Buchwald-Hartwig amination and highlighting the sterically-sensitive step.

CatalyticCycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (L-Pd(II)(Ar)(X)) pd0->ox_add + Ar-X amine_coord Amine Coordination & Deprotonation ox_add->amine_coord + R2NH, Base reductive_elim Reductive Elimination (C-N Bond Formation) amine_coord->reductive_elim - [H-Base]+X- reductive_elim->pd0 + Product (Ar-NR2) note This step is severely hindered by the bulk of the adamantyl group, requiring specialized bulky ligands to accelerate the reaction. reductive_elim->note aryl_halide Ar-X amine R2NH product Ar-NR2 base Base hx_base [H-Base]+X-

Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.

References
  • Gagnon, A., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 50(41), 9730-9733. [Link]

  • Choi, J., Martín-Gago, P. J., & Buchwald, S. L. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(29), 12536-12542. [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF on ResearchGate. [Link]

  • Technology Networks. (n.d.). Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions. Technology Networks. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1034. [Link]

  • Griniene, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Reddy, A. S. (2006). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Dissertations. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Solé, A., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 14(2), 345-356. [Link]

  • Oldenhuis, N. J. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. GalChimia. [Link]

  • Kinzel, T., et al. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. The Journal of Organic Chemistry, 75(19), 6338-6361. [Link]

  • MacMillan, D. W. C., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis. Nature, 584, 75-81. [Link]

  • Kauss, V., et al. (2018). Potential synthetic adaptogens: IV. Synthesis and study of basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives. Pharmaceutical Chemistry Journal, 52(4), 312-320. [Link]

  • Nguyen, T. T. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5163-5169. [Link]

  • Fernández Ibáñez, T. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. University of Amsterdam. [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. [Link]

  • Roesky, H. W., et al. (2018). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 47(39), 13861-13868. [Link]

  • Roesky, H. W., et al. (2018). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 47(2), 361-365. [Link]

  • Czarnecka, K., et al. (2019). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 24(19), 3590. [Link]

  • Salikhov, R. B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22165-22175. [Link]

  • Nguyen, T. T. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate. [Link]

  • da Cruz, L. F., et al. (2016). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. MedChemComm, 7(1), 143-151. [Link]

  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
  • Olah, G. A., & Mo, Y. K. (1972). Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane. The Journal of Organic Chemistry, 37(6), 1028-1029. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. IJPSR. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

  • Banister, S. D., et al. (2015). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 6(7), 1164-1175. [Link]

  • Fokin, A. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. [Link]

Sources

Technical Support Center: Solving Solubility Challenges of 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 3-(1-Adamantyl)-4-methoxyaniline. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to achieve successful solubilization for your experimental needs.

Understanding the Core Problem: Why is This Molecule So Insoluble?

This compound presents a significant solubility challenge due to its unique chemical structure. Its poor aqueous solubility is not due to a single factor, but rather the synergistic effect of its two primary moieties:

  • The Adamantyl Group: This is a bulky, rigid, and highly lipophilic polycyclic hydrocarbon cage.[1][2][3] Its diamond-like structure is extremely hydrophobic, meaning it strongly repels water molecules and prefers non-polar environments.[2] This group is the primary driver of the molecule's low water solubility, with a predicted LogP (a measure of lipophilicity) greater than 4.[1]

  • The 4-Methoxyaniline Moiety: While the aniline group contains a polar amine (-NH₂) that can interact with water, its effect is largely negated by the massive adamantyl group. The methoxy group (-OCH₃) also contributes to the molecule's overall lipophilicity. However, the basicity of the aniline's amino group provides a critical "handle" for pH-dependent solubilization strategies.

Essentially, you are working with a molecule that has a large, non-polar "anchor" (adamantane) attached to a smaller, weakly basic polar group (methoxyaniline).

Initial Troubleshooting & Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by researchers.

Q1: I tried dissolving the compound directly in my aqueous buffer, and it just sits at the bottom. What's wrong? A1: This is expected behavior. Due to its high lipophilicity, this compound is practically insoluble in neutral aqueous solutions.[1][4] Direct dissolution is not a viable method. You must employ a solubilization strategy as detailed in Section 3.

Q2: I used a small amount of DMSO to create a stock solution and then diluted it into my buffer, but it immediately precipitated. Why? A2: This is a classic problem when working with poorly soluble compounds. While the compound is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically drops when the percentage of the co-solvent is lowered by dilution into an aqueous medium.[1] The aqueous environment becomes dominant, and the hydrophobic molecules crash out of the solution. The key is to ensure the final concentration of the co-solvent is sufficient to maintain solubility or to use a more robust method like cyclodextrin complexation or surfactant-based formulations.

Q3: Can I just heat the solution to get it to dissolve? A3: While heating can transiently increase the solubility of some compounds, it is generally not a reliable or recommended method for this molecule in aqueous media. The solution will likely become supersaturated, and the compound will precipitate out as it cools to your experimental temperature (e.g., room temperature or 37°C), leading to inconsistent and non-reproducible concentrations.

Q4: Is the compound stable in acidic or basic conditions? A4: The aniline moiety makes the molecule's solubility pH-dependent. It will be more soluble in acidic conditions (pH < 5) where the amino group is protonated. However, the stability of the entire molecule under harsh pH conditions (very low or very high) over long periods should be empirically determined for your specific assay. Aniline itself can be subject to oxidative polymerization, a process that is highly dependent on pH.[5]

In-Depth Solubilization Strategies

This section details the primary methods for solubilizing this compound, explaining the mechanism of each and when to apply it.

Strategy 1: pH Adjustment

Mechanism: The primary amine on the aniline ring is a weak base. By lowering the pH of the aqueous medium with a strong acid (like HCl), you can protonate this amine group (-NH₂ → -NH₃⁺). This positive charge significantly increases the molecule's polarity, thereby enhancing its interaction with water molecules and increasing its solubility.[6][7]

Best For:

  • Experiments where a low pH (typically 3-5) is tolerable and does not interfere with the assay.

  • Achieving low to moderate concentrations.

  • Initial, rapid screening experiments.

Limitations:

  • Not suitable for biological assays that require neutral pH.

  • Potential for compound degradation or altered activity at low pH.

  • Solubility will decrease sharply as the pH is raised back towards neutral.

Protocol Reference: See Protocol A: pH-Dependent Solubility Profile Generation in the Protocol Library.

Strategy 2: Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to lipophilic molecules like this compound, allowing them to dissolve. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[10][11]

Best For:

  • Preparing concentrated stock solutions.

  • In vitro assays where the final concentration of the co-solvent is low enough (e.g., <1% or <0.1%) to not affect the biological system.

Limitations:

  • High concentrations of co-solvents can be toxic to cells or interfere with enzyme kinetics.

  • Risk of precipitation upon dilution, as explained in FAQ Q2.[12]

Troubleshooting Co-solvent Issues
ProblemProbable CauseRecommended Solution
Precipitation on Dilution Final co-solvent concentration is below the threshold required to maintain solubility.1. Increase the final co-solvent percentage if your assay allows. 2. Switch to a more powerful solubilization method like surfactants or cyclodextrins.
Cell Toxicity / Assay Interference The chosen co-solvent is affecting the biological system.1. Reduce the final co-solvent concentration by making a more dilute stock. 2. Screen alternative, less toxic co-solvents (e.g., PEG 400 instead of DMSO). 3. Perform a vehicle control experiment to quantify the co-solvent's effect.

Protocol Reference: See Protocol B: Co-solvent Screening for Stock Solution Preparation in the Protocol Library.

Strategy 3: Surfactant-Mediated Solubilization (Micelles)

Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[13] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14][15] The hydrophobic tails form a core, creating a non-polar microenvironment. This compound can be partitioned into this hydrophobic core, effectively being "hidden" from the water and thus solubilized within the aqueous medium.[16][17][18]

Best For:

  • Formulations requiring higher concentrations at neutral pH.

  • In vivo preclinical studies (using biocompatible surfactants like Polysorbate 80).

  • When co-solvents cause precipitation or toxicity.

Limitations:

  • Surfactants can interfere with certain assays or have biological effects of their own.

  • The choice of surfactant and its concentration must be carefully optimized.

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC cluster_2 Solubilization S1 S1 S2 S2 S3 S3 S4 S4 M1 H T S3->M1 Increase Concentration label_below Surfactant Monomers center_node Hydrophobic Core N1 H T M1->N1 Add Drug M2 H T M3 H T M4 H T M5 H T M6 H T M7 H T M8 H T center_node2 Hydrophobic Core N2 H T N3 H T N4 H T N5 H T N6 H T N7 H T N8 H T Drug Drug Molecule Drug->center_node2 Encapsulation

Caption: Host-guest complexation with a cyclodextrin molecule.

Protocol Reference: See Protocol D: Solubility Enhancement using Cyclodextrins in the Protocol Library.

Protocol Library

Protocol A: pH-Dependent Solubility Profile Generation
  • Materials: this compound, 1M HCl, 1M NaOH, deionized water, pH meter, magnetic stirrer, 0.22 µm filters.

  • Procedure:

    • Prepare a series of aqueous solutions with pH values ranging from 2 to 8 (e.g., in 1.0 pH unit increments).

    • To a vial containing a set volume of each pH solution, add an excess amount of the compound (enough so that undissolved solid is clearly visible).

    • Seal the vials and allow them to equilibrate for 24 hours at a controlled temperature (e.g., 25°C) with constant stirring.

    • After equilibration, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for dissolution.

Protocol B: Co-solvent Screening for Stock Solution Preparation
  • Materials: Compound, DMSO, Ethanol (100%), PEG 400, Propylene Glycol.

  • Procedure:

    • Weigh out a precise amount of the compound (e.g., 5 mg) into several separate vials.

    • To each vial, add a different co-solvent dropwise while vortexing until the solid is completely dissolved.

    • Record the volume of co-solvent required for each to calculate the maximum solubility (in mg/mL).

    • For your experiment, prepare a stock solution at a concentration well below this maximum (e.g., 50-80% of max solubility) to ensure stability.

    • Test for Precipitation: Perform a serial dilution of your chosen stock solution into your final aqueous buffer. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) at each dilution step to determine the maximum tolerable dilution factor.

Protocol C: Surfactant Screening for Aqueous Formulations
  • Materials: Compound, Polysorbate 80 (Tween 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL), Sodium Dodecyl Sulfate (SDS), aqueous buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Prepare a series of surfactant solutions in your buffer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). Note: Ensure concentrations are above the known CMC for each surfactant.

    • Add an excess amount of the compound to each surfactant solution.

    • Equilibrate for 24-48 hours with constant stirring at a controlled temperature.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the dissolved compound concentration via HPLC-UV.

    • Select the surfactant and concentration that provides the desired solubility with the lowest percentage of surfactant to minimize potential assay interference.

Protocol D: Solubility Enhancement using Cyclodextrins
  • Materials: Compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), aqueous buffer (pH 7.4).

  • Procedure:

    • Prepare a series of CD solutions in your buffer (e.g., 1%, 5%, 10%, 20% w/v).

    • Add an excess amount of the compound to each CD solution.

    • Seal the vials and stir or sonicate until a clear solution is formed or equilibrium is reached (typically 24-72 hours).

    • Follow steps 4 and 5 from Protocol C to filter and quantify the concentration.

    • A plot of compound solubility versus CD concentration (a phase-solubility diagram) can be generated. A linear relationship (AL-type) indicates the formation of a soluble 1:1 complex. [19]

Summary and Comparison of Methods

MethodMechanismProsConsBest Use Case
pH Adjustment Protonation of the basic amine group increases polarity.Simple, inexpensive, rapid.Limited to pH-tolerant assays; risk of precipitation if pH changes.Quick screening; assays compatible with acidic conditions.
Co-solvents Reduces solvent polarity.Excellent for high-concentration stocks; well-understood.Can be toxic to cells; high risk of precipitation upon aqueous dilution.Preparing stock solutions for subsequent high-dilution experiments.
Surfactants Micellar encapsulation of the hydrophobic molecule.High solubilization capacity at neutral pH; established method for formulations.Can interfere with biological assays; requires optimization of surfactant type and concentration.In vitro and in vivo studies at neutral pH where co-solvents fail.
Cyclodextrins Host-guest inclusion complex formation.Very high solubilization; excellent for in vivo use (modified CDs); low cell toxicity.Higher cost; can increase solution viscosity; requires steric fit.Demanding applications requiring high concentrations at neutral pH, especially for parenteral formulations.

References

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (n.d.). Vertex AI Search.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
  • Solubilization techniques used for poorly w
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13).
  • This compound|RUO|Lab Reagent. (n.d.). Benchchem.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PMC.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • 1-Adamantylamine. (n.d.). Solubility of Things.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Micellar solubilization of drugs. (2005, July 8). University of Alberta.
  • Advances in Lipid-Based Drug Formulations for Solubility. (2025, October 18). World Pharma Today.
  • 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties. (n.d.). ChemicalBook.
  • since the water vapor solubility of adamantane-containing polymer. (n.d.).
  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contamin
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Functionalization of Cyclodextrins. (2023, October 17). Encyclopedia.pub.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16).
  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. (n.d.). PMC.
  • An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Deriv
  • 104-94-9, 4-Methoxyaniline Formula. (n.d.). ECHEMI.
  • 6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid(106685-40-9). (n.d.). Chemical Register.
  • 4-methoxyaniline. (2025, August 19). ChemBK.
  • CAS 104-94-9: 4-Methoxyaniline. (n.d.). CymitQuimica.
  • (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (2025, August 5).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Advances.
  • 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties. (n.d.). EPA.
  • p-Anisidine 4-Methoxyaniline. (n.d.). Sigma-Aldrich.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC.
  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2025, February 14). MDPI.

Sources

optimizing reaction temperature for adamantylation of anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Adamantylation of Anisole Derivatives

Introduction: The Lipophilicity Engine

You are likely performing this reaction to modulate the lipophilicity (LogP) and metabolic stability of a drug candidate. The adamantyl group is a "lipophilic bullet"—adding bulk and hydrophobicity without introducing reactive centers. However, attaching this bulky cage to an electron-rich anisole scaffold is deceptive. It looks like a simple Friedel-Crafts (FC) alkylation, but the electron-donating methoxy group introduces a critical vulnerability: ether cleavage (demethylation) .

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic constraints of coupling 1-adamantanol (or 1-haloadamantanes) with anisole derivatives .

Part 1: The Core Directive – The Temperature-Selectivity Trade-off

In adamantylation, temperature does not just control rate; it controls the survival of your methoxy group.

  • The "Goldilocks" Zone (0°C to 25°C):

    • Mechanism: Kinetic control.[1] The adamantyl carbocation (

      
      ) is a stable tertiary cation. It forms easily even at low temperatures.
      
    • Outcome: High para-selectivity (due to steric bulk) and preservation of the methyl ether.

  • The "Danger" Zone (>60°C):

    • Mechanism: Thermodynamic control and Lewis Acid activation of the ether oxygen.

    • Outcome: Risk of demethylation (conversion of anisole to phenol) and poly-alkylation (2,4-di-adamantyl species).

Critical Rule: If you are using strong Lewis acids like


, you must  keep the temperature below 40°C. If higher temperatures are required for conversion, switch to a Brønsted acid catalyst (e.g., 

or

).

Part 2: Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Best for: Complex substrates, preventing demethylation, and high regioselectivity.

Reagents:

  • Substrate: Anisole derivative (1.0 equiv)

  • Alkylating Agent: 1-Adamantanol (1.0 equiv)

  • Catalyst: Triflic Acid (

    
    ) (1.1 equiv) or 
    
    
    
    (catalytic amount if substrate is simple)
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the anisole derivative and 1-adamantanol in anhydrous DCM (0.2 M concentration).

  • Activation (0°C): Cool the mixture to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 5 minutes. Note: The solution may turn deep red/orange due to the formation of the adamantyl cation.
    
  • Reaction (RT): Remove the ice bath and stir at 20–25°C for 1–4 hours. Monitor by TLC/LC-MS.

  • Quench: Pour into ice-cold

    
     solution.
    
Protocol B: The "Lewis Acid" Method (Traditional)

Best for: Simple substrates where cost is a factor, using 1-bromoadamantane.

Reagents:

  • Substrate: Anisole (Excess, 2-3 equiv to minimize poly-alkylation)

  • Alkylating Agent: 1-Bromoadamantane (1.0 equiv)

  • Catalyst:

    
     (0.2 – 1.0 equiv)[1]
    
  • Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • mixtur: Dissolve 1-bromoadamantane and anisole in DCM.

  • Addition (-10°C): Cool to -10°C. Add

    
     in small portions. Caution: Exothermic.
    
  • Reaction: Stir at 0°C to 10°C . Do not exceed room temperature.

  • Monitoring: Watch strictly for the appearance of the phenol byproduct (demethylation).

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is more polar than my product. What is it?

Diagnosis: You have likely demethylated your anisole to a phenol. Cause: Reaction temperature was too high (>40°C) or reaction time was too long while using a strong Lewis Acid like


 or 

. The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack (by

or solvent) on the methyl group. Solution:
  • Repeat the experiment at 0°C .

  • Switch to Triflic Acid (TfOH) or a solid acid catalyst (e.g., Zeolite HY), which are less prone to ether cleavage than aluminum halides [1].

Q2: My yield is low, and I see starting material remaining. Should I reflux?

Diagnosis: Incomplete conversion. Analysis: Do not reflux immediately. The adamantyl cation is bulky; diffusion can be slow, but the cation is stable. Heating risks side reactions. Solution:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.1 M.

  • Change Solvent: Use Nitromethane . It stabilizes the acyl/alkyl cation intermediates better than DCM, often accelerating the rate without heat [2].

  • Catalyst Spike: Add an additional 0.2 equiv of catalyst.

Q3: I am getting a mixture of ortho- and para-isomers. How do I get pure para?

Diagnosis: Poor regioselectivity. Analysis: The adamantyl group is massive. Para is overwhelmingly favored sterically. If you see ortho, your system might be too "hot" (highly reactive, low selectivity) or your para position is electronically deactivated by another substituent. Solution:

  • Lower Temperature: Run at -20°C to 0°C.

  • Steric Check: Ensure the para position is actually open.

  • Purification: Adamantyl groups crystallize well. Try recrystallizing from hexanes/EtOAc; the symmetrical para isomer usually crystallizes preferentially over the ortho oil.

Part 4: Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired alkylation and the undesired side reactions based on temperature.

Adamantylation_Pathway cluster_conditions Critical Control Point Start Anisole + 1-Adamantanol Cation Adamantyl Cation (Ad+) Start->Cation Acid Catalyst (TfOH / AlCl3) Sigma Sigma Complex Cation->Sigma Electrophilic Attack Prod_Para 4-(1-Adamantyl)anisole (Major, Desired) Sigma->Prod_Para Low Temp (0-25°C) Kinetic/Steric Control Prod_Ortho 2-(1-Adamantyl)anisole (Minor, Steric Clash) Sigma->Prod_Ortho High Reactivity Side_Phenol 4-Adamantylphenol (Demethylated Byproduct) Prod_Para->Side_Phenol High Temp (>50°C) + AlCl3 (Ether Cleavage) Side_Poly 2,4-Di(adamantyl)anisole (Poly-alkylation) Prod_Para->Side_Poly Excess Reagent High Temp

Caption: Reaction pathway showing the divergence between the desired para-product and temperature-induced side reactions (demethylation).

Part 5: Data Summary & Catalyst Selection

The following table summarizes the performance of common catalysts for this specific transformation.

CatalystRecommended TempRisk of DemethylationRegioselectivity (p:o)Notes
TfOH (Triflic Acid) 0°C → RTLowExcellentGold Standard. Cleanest reaction profile. [1]

0°C → RTLowGoodCheap, but can cause sulfonation side-reactions if too concentrated.

-10°C → 10°CHigh ModeratePowerful, but aggressive. Requires strict temp control to save the ether. [3]

RTModerateGoodMilder Lewis acid alternative. Homogeneous.
Zeolite HY 60°C (Reflux)Very LowExcellentHeterogeneous (Green). Requires heat due to lower activity, but shape selectivity boosts para ratio. [4]

References

  • Triflic Acid-Promoted Adamantylation

    • Title: Triflic Acid-Promoted Adamantylation and tert-Butyl
    • Source: Journal of Organic Chemistry (via PMC).
    • URL:[Link]

  • Solvent Effects in FC Alkylation

    • Title: Friedel-Crafts alkylation of anisole and its comparison with toluene.[2][3]

    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Demethylation Risks with Aluminum Chloride

    • Title: Friedel–Crafts acylation of substituted anisole (Demethyl
    • Source: Chemistry Stack Exchange / Reference to J. Org. Chem.
    • URL:[Link]

  • Zeolite Catalysis for Anisole

    • Title: Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.[4]

    • Source: RSC Advances.
    • URL:[Link]

Sources

minimizing side products in 3-(1-Adamantyl)-4-methoxyaniline preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(1-Adamantyl)-4-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block, notably in the synthesis of retinoid-related molecules like Adapalene.[1][2][3] Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of this reaction, specifically focusing on maximizing yield and minimizing the formation of troublesome side products.

Frequently Asked Questions (FAQs)

Here we address the most common challenges encountered during the preparation of this compound.

Q1: Why is my Friedel-Crafts alkylation of 4-methoxyaniline failing or resulting in extremely low yields?

This is the most frequent issue and stems from a fundamental incompatibility between anilines and standard Friedel-Crafts conditions.[4] The amino group (-NH₂) on your 4-methoxyaniline starting material is a Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in a strong acid-base interaction.[4][5] This forms a salt complex, placing a positive charge on the nitrogen atom. Consequently, the substituent becomes a powerful electron-withdrawing and deactivating group, effectively shutting down the desired electrophilic aromatic substitution.[4][6]

Q2: I'm observing a significant amount of a di-adamantylated byproduct. How can I prevent this?

This issue, known as polyalkylation or over-alkylation, occurs because the initial product—this compound—can be more nucleophilic than the starting material.[7] The addition of the electron-donating adamantyl group further activates the aromatic ring, making it susceptible to a second alkylation, most likely at the C5 position (ortho to the methoxy group and meta to the amino group). To suppress this, you can use a molar excess of the aniline substrate relative to the adamantyl source or carefully control the reaction time and temperature.

Q3: My final product is dark brown or black, making purification difficult. What causes this discoloration?

Anilines are notoriously prone to oxidation, which produces highly colored polymeric impurities. This can be exacerbated by the presence of strong acid catalysts, exposure to air (oxygen) at elevated temperatures, or trace metal impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using purified, degassed solvents can significantly mitigate this problem.

Q4: How can I ensure the adamantyl group adds specifically at the C3 position for the correct isomer?

The regioselectivity is governed by the directing effects of the substituents and steric hindrance. The methoxy group (-OCH₃) is ortho-, para- directing, activating the C3 and C5 positions. The amino group (-NH₂) is also a powerful ortho-, para- director. However, the bulky nature of the adamantyl electrophile strongly favors substitution at the less sterically hindered C3 position, which is ortho to the methoxy group.[1] The most robust method to ensure this outcome is to temporarily protect the amino group. This prevents catalyst deactivation and modulates the directing effects to strongly favor C3 substitution.

Core Synthesis Strategy: The Amide Protection Approach

The most reliable strategy to overcome the primary challenges of catalyst deactivation and to improve regioselectivity involves a three-step sequence: Protection → Alkylation → Deprotection .

This workflow is designed to be a self-validating system, where the success of each step minimizes complications in the next.

cluster_main Recommended Synthetic Workflow cluster_side Common Pitfall (Direct Alkylation) A Step 1: Protection 4-Methoxyaniline → 4-Methoxyacetanilide B Step 2: Friedel-Crafts Alkylation Alkylation of the protected intermediate A->B Key: Amide is less basic, prevents catalyst deactivation C Step 3: Deprotection Hydrolysis to this compound B->C Key: Removes protecting group to yield final product D Direct Alkylation Attempt 4-Methoxyaniline + Adamantyl Source + Lewis Acid E Side Reaction Dominates Catalyst-Amine Complex Formation D->E Problem: -NH₂ is a strong Lewis base F Result: Low to No Yield Deactivated Ring, Impurities E->F

Caption: Recommended workflow vs. common direct alkylation pitfall.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
No or Minimal Product Formation Catalyst Deactivation: The free amino group of 4-methoxyaniline has formed an unreactive complex with the Lewis acid catalyst.[4][6]Implement the Amide Protection Strategy. Convert the amine to an acetamide using acetic anhydride. The amide is significantly less basic and does not complex with the catalyst, allowing the Friedel-Crafts reaction to proceed.
Multiple Isomers Detected Ambiguous Directing Effects: In a direct alkylation, the powerful activating effect of the free amine can lead to minor substitution at the C2 position.Amine protection is key. The N-acetyl group is still an ortho-, para- director but its electronic influence, combined with the methoxy group, more cleanly directs the bulky adamantyl group to the desired C3 position.
High Levels of Di-adamantyl Byproduct Over-alkylation: The mono-adamantylated product is more reactive than the starting material, leading to a second alkylation.[7]Adjust Stoichiometry: Use a molar excess of the aromatic substrate (e.g., 1.5 to 2.0 equivalents of 4-methoxyacetanilide) relative to the adamantyl source. Control Reaction Conditions: Perform the reaction at the lowest effective temperature and monitor closely by TLC or LCMS to quench upon consumption of the starting material.
Phenolic Impurity Identified (-OH instead of -OCH₃) Ether Cleavage: The use of an overly strong acid catalyst (protic or Lewis) or excessive heat can cleave the methyl ether.[1]Moderate Catalyst/Conditions: Consider a milder Lewis acid than AlCl₃, such as FeCl₃. If using a Brønsted acid like H₂SO₄, ensure the temperature is carefully controlled and reaction time is minimized.
Reaction Mixture Becomes a Tarry, Insoluble Mass Aniline Oxidation/Polymerization: Exposure to atmospheric oxygen at elevated temperatures in an acidic medium promotes aniline oxidation.Maintain an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are free from metal contaminants that can catalyze oxidation.

Detailed Experimental Protocols

Protocol 1: Protection of 4-Methoxyaniline

  • Objective: To synthesize 4-methoxyacetanilide.

  • Procedure:

    • Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.

    • Add a mild base, such as pyridine (1.1 eq), to scavenge the acid byproduct.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting aniline.

    • Perform an aqueous workup by washing with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-methoxyacetanilide, which can often be used in the next step without further purification.

Protocol 2: Optimized Friedel-Crafts Alkylation

  • Objective: To synthesize 3-(1-Adamantyl)-4-methoxyacetanilide.

  • Reactants: 4-Methoxyacetanilide (1.5 eq), 1-Adamantanol (1.0 eq), and Sulfuric Acid (as catalyst and solvent).

  • Procedure:

    • In a flask under a nitrogen atmosphere, carefully add 4-methoxyacetanilide to concentrated sulfuric acid (98%) at 0°C. Stir until fully dissolved.

    • Add 1-adamantanol portion-wise, maintaining the temperature between 0-5°C. The adamantanol will react with sulfuric acid to form the adamantyl cation electrophile.

    • Stir the reaction at a controlled temperature (e.g., room temperature) for 4-8 hours. Monitor the reaction progress by TLC or LCMS.

    • Upon completion, very carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to a pH of ~8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Protocol 3: Amide Deprotection (Hydrolysis)

  • Objective: To obtain the final product, this compound.

  • Procedure:

    • Dissolve the purified 3-(1-Adamantyl)-4-methoxyacetanilide from the previous step in a mixture of ethanol and aqueous hydrochloric acid (e.g., 5 M HCl).

    • Heat the mixture to reflux (typically 80-90°C) for 6-12 hours, or until TLC/LCMS shows complete conversion.

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the final product with ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting this compound can be further purified by column chromatography or recrystallization to achieve high purity.

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Tribulovich, V. G., et al. (2011). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 45, 241–245. Retrieved February 23, 2026, from [Link]

  • Bioorganic Chemistry. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization reactions for the synthesis of AdMe4. Retrieved February 23, 2026, from [Link]

  • Mojtahedi, M. M., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6, 67016-67046. Retrieved February 23, 2026, from [Link]

  • YouTube. (2024, January 5). In Friedel-Crafts alkylation of aniline, one gets. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 23, 2026, from [Link]

  • Synlett. (2017, January 10). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Retrieved February 23, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Adamantane. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved February 23, 2026, from [Link]

  • Food Science & Nutrition. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved February 23, 2026, from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Amination of 2-(1-adamantyl)-4-bromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ADM-BR-402 Status: Open Priority: High (Process Chemistry/R&D) Subject: Catalyst Selection & Optimization for Sterically Demanding, Electron-Rich Aryl Bromides

Executive Summary & Substrate Analysis

User Query: "I need to select a catalyst system for the Buchwald-Hartwig amination of 2-(1-adamantyl)-4-bromoanisole. Standard conditions (Pd(PPh3)4) are failing or low yielding."

Technical Assessment: The failure of standard catalysts like Pd(PPh3)4 is expected due to the specific electronic and steric profile of your substrate.

  • Electronic Deactivation (Critical): The methoxy group (-OMe) at the para position to the bromine is a strong electron-donating group (EDG). This increases the electron density at the C-Br bond, significantly raising the energy barrier for oxidative addition , which is the rate-limiting step for this substrate.

  • Steric Environment: While the adamantyl group is bulky, it is located at the meta position relative to the reactive bromine (C4). Therefore, it does not sterically block the palladium insertion directly. However, it creates a massive lipophilic region that dictates solvent choice and can cause aggregation issues.

  • Solubility: The adamantyl moiety renders the molecule highly lipophilic. Polar aprotic solvents (DMF, DMSO) often result in poor conversion due to solubility mismatches with the base.

Catalyst & Ligand Selection Strategy

To overcome the electronic deactivation of the C-Br bond, you require a ligand that renders the Palladium center highly electron-rich and sterically bulky to facilitate reductive elimination later in the cycle.

Primary Recommendation: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
Amine ClassRecommended LigandPrecatalyst FormWhy?
Primary Amines BrettPhos BrettPhos Pd G4 BrettPhos is optimized to prevent binding of the smaller primary amine to the metal center in a way that inhibits the cycle. It promotes reductive elimination of primary anilines/alkyl amines.
Secondary Amines RuPhos RuPhos Pd G4 RuPhos provides the perfect steric pocket for secondary amines. It prevents

-hydride elimination and is exceptionally active for electron-rich aryl halides.
General/Robust tBuXPhos tBuXPhos Pd G4 A "workhorse" ligand. If RuPhos fails for a secondary amine, switch to this.

Why Precatalysts (G3/G4)? Do not use Pd(OAc)₂ or Pd₂dba₃ + free ligand if possible. The G4 precatalysts (Palladacycles) ensure a strict 1:1 Pd:Ligand ratio and activate rapidly at room temperature, preventing the formation of inactive Pd-aggregates (Palladium black), which is common with electron-rich substrates.

Interactive Decision Matrix

Use the following logic flow to determine your starting conditions.

CatalystSelection Start Start: Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BaseSens Base Sensitive Groups? (Esters, Nitriles, acidic protons) Primary->BaseSens Secondary->BaseSens BrettPhos System A: BrettPhos Pd G4 (1-2 mol%) Base: NaOtBu Solvent: Dioxane BaseSens->BrettPhos No (Robust) BrettPhosWeak System B: BrettPhos Pd G4 (2-4 mol%) Base: K3PO4 or Cs2CO3 Solvent: t-Amyl Alcohol BaseSens->BrettPhosWeak Yes (Sensitive) RuPhos System C: RuPhos Pd G4 (1-2 mol%) Base: NaOtBu Solvent: Toluene BaseSens->RuPhos No (Robust) RuPhosWeak System D: RuPhos Pd G4 (2-4 mol%) Base: LHMDS Solvent: THF BaseSens->RuPhosWeak Yes (Sensitive)

Figure 1: Catalyst selection logic based on amine class and functional group tolerance.

Standard Operating Procedure (SOP)

Protocol ID: SOP-Cwc-04 Substrate: 2-(1-adamantyl)-4-bromoanisole Scale: 1.0 mmol[1]

Reagents:

  • Aryl Halide: 2-(1-adamantyl)-4-bromoanisole (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%) [Substitute BrettPhos Pd G4 for primary amines]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation (In Glovebox or under Argon flow):

    • To a reaction vial equipped with a stir bar, add the Precatalyst and Base (NaOtBu).

    • Note: If the amine is a solid, add it now.[2] If liquid, add later.

    • Add the Aryl Bromide .[3][4]

  • Solvation:

    • Seal the vial with a septum (PTFE lined).

    • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

    • Add Anhydrous Toluene via syringe.[5]

    • Add liquid Amine via syringe.

  • Activation:

    • Heat the reaction block to 80°C .

    • Stir vigorously (800+ RPM). The adamantyl group increases viscosity; poor stirring leads to mass transfer failure.

  • Monitoring:

    • Check via HPLC/UPLC at 1 hour.

    • Target: >95% conversion.

    • Stop Condition: If the mixture turns black (Pd precipitation) and conversion is <50%, see Troubleshooting.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with EtOAc.[5] Filter through a pad of Celite to remove Pd/Salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and yield is <10%.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) species is unstable and aggregating before oxidative addition can occur.

  • Fix:

    • Ensure you are using degassed solvents. Oxygen kills the electron-rich phosphine.

    • Switch solvent to t-Amyl Alcohol . It stabilizes the transition state better than toluene for some adamantyl systems.

    • Lower temperature to 60°C and increase catalyst loading to 4 mol%.

Q2: I see starting material and the de-halogenated byproduct (2-(1-adamantyl)-anisole).

  • Diagnosis: Hydrodehalogenation (Reduction). This occurs when

    
    -hydride elimination from the amine (or solvent) is faster than reductive elimination.
    
  • Fix:

    • Switch Ligand: If using XPhos, switch to RuPhos . RuPhos is specifically designed to suppress this side reaction.

    • Switch Base: Change NaOtBu to Cs₂CO₃ . Strong bases can sometimes promote hydride transfer mechanisms.

Q3: The starting material is not dissolving.

  • Diagnosis: The adamantyl group is highly lipophilic and crystallizes easily.

  • Fix:

    • Do not use MeOH, EtOH, or pure DMSO.

    • Use a co-solvent system: Toluene:Dioxane (1:1) .

    • Run the reaction at 100°C (ensure the amine boiling point permits this).

Q4: Can I use Pd(dppf)Cl₂ or Pd(PPh₃)₄?

  • Answer: No. These ligands are not electron-rich enough to facilitate oxidative addition into the electron-rich 4-bromoanisole ring efficiently. You will likely see <20% yield and significant recovered starting material.

Mechanistic Visualization

Understanding the failure points in the catalytic cycle helps in debugging.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + HNR2 / Base Dehal Side Rxn: Dehalogenation PdII_Ar->Dehal If Red. Elim. is slow RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note that for this substrate, the Oxidative Addition (Red) is the hardest step due to the electron-rich nature of the anisole ring.

References
  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science. Link

  • Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development. (Demonstrates the stability of the adamantyl-anisole core). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Technical Support Center: Stability of 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(1-Adamantyl)-4-methoxyaniline . It is designed to troubleshoot stability issues, specifically focusing on acidic environments common in synthesis workups and HPLC analysis.

Current Status: Operational Subject: Acidic Stability & Degradation Pathways Ticket ID: ADM-ANL-001 Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Technical Summary

This compound (CAS: 104224-63-7 related intermediate) exhibits a bimodal stability profile in acidic media. Its behavior is governed by the competition between the protective protonation of the amine and the destructive cleavage of the ether.

  • In Dilute Mineral/Organic Acids (pH 1–4): The compound is highly stable . The formation of the anilinium salt prevents oxidation of the electron-rich aromatic ring.

  • In Strong/Lewis Acids (pH < 0, Heat): The compound is unstable . The methoxy group is susceptible to cleavage (demethylation), yielding the phenolic impurity.[1]

  • The Adamantyl Group: This moiety is kinetically robust. It does not typically migrate or de-alkylate under standard acidic laboratory conditions (e.g., HPLC mobile phases, workup), as the bulky adamantyl cation requires extreme forcing conditions to reverse the Friedel-Crafts alkylation.

Critical Degradation Pathways (Visualized)

Understanding the specific chemical fate of your molecule is the first step in troubleshooting.

Pathway Diagram: Acidic Fate of this compound

StabilityPathways Start 3-(1-Adamantyl)- 4-methoxyaniline (Free Base) Salt Anilinium Salt (Stabilized Form) Start->Salt Dilute Acid (HCl, TFA) Reversible Protonation Phenol 3-(1-Adamantyl)- 4-hydroxyaniline (Demethylated Impurity) Start->Phenol Strong Acid (HBr, BBr3) + Heat Oxidation Colored Quinone/Azo Species Start->Oxidation Oxidizing Acids (HNO3) or Air + Light Salt->Start Base Neutralization Salt->Oxidation Protected against Air Oxidation

Figure 1: Reaction pathways in acidic media. Green paths indicate stabilization; red paths indicate irreversible degradation.

Troubleshooting Guide & FAQs

Scenario A: "My sample turned pink/brown in the acid solution."

Diagnosis: Oxidative Degradation. While acid generally stabilizes anilines by tying up the lone pair, the free base is extremely air-sensitive. If your acid solution was not degassed, or if you used an oxidizing acid (like nitric acid) or an acid containing metal impurities (Fe³⁺), the aniline ring oxidized before it could fully protonate.

  • The Mechanism: The electron-rich ring (activated by the methoxy group) undergoes single-electron transfer (SET) oxidation, leading to radical cations that dimerize into colored azo compounds or quinone imines.

  • Solution:

    • Always use degassed buffers/solvents.

    • Add an antioxidant (e.g., Sodium Bisulfite or Ascorbic Acid) if the protocol permits.

    • Store the compound as the HCl salt rather than the free base.

Scenario B: "I see a new peak at RRT ~0.85 in my HPLC chromatogram."

Diagnosis: Demethylation (Ether Cleavage). If you are using strong acidic modifiers (e.g., >0.5% TFA) or high temperatures (>40°C) in your column, you may be cleaving the methyl ether.

  • The Impurity: 3-(1-Adamantyl)-4-hydroxyaniline.[1][2]

  • Confirmation: The new peak should have a slightly lower molecular weight (M-14) and will be more polar (elutes earlier on Reverse Phase).

  • Solution:

    • Switch to a milder mobile phase modifier (e.g., Formic Acid or Phosphate Buffer pH 3.0).

    • Reduce column temperature to <30°C.

Scenario C: "Can I use H₂SO₄ for synthesis workup?"

Answer: Yes, with caution. Sulfuric acid is non-nucleophilic and generally safe for the methoxy group at dilute concentrations and low temperatures. In fact, the synthesis of the adamantyl precursor often utilizes H₂SO₄ to catalyze the Friedel-Crafts alkylation, proving the adamantyl-aryl bond survives these conditions [1, 2].

  • Warning: Avoid concentrated H₂SO₄ with heat, as this can cause sulfonation of the aromatic ring at the vacant ortho-position (position 6).

Stability Data Reference Table

Use this table to select the correct solvent/acid system for your experiments.

Acid SystemStability RatingRisk FactorRecommended Action
0.1% Formic Acid (HPLC) Excellent NegligibleStandard mobile phase.
1N HCl (aq) Good LowIdeal for salt formation/storage.
Trifluoroacetic Acid (TFA) ⚠️ Moderate Ester/Ether cleavage (slow)Use <0.1%; Avoid prolonged exposure.
Hydrobromic Acid (HBr) Critical Failure Rapid DemethylationDO NOT USE. Will form the phenol.
Nitric Acid (HNO₃) Critical Failure Oxidation/NitrationDO NOT USE. Explosive decomposition risk.

Recommended Protocols

Protocol 1: Preparation of the Stable Hydrochloride Salt

To maximize shelf-life and prevent oxidation (browning).

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove any pre-existing oxidized insolubles.

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (1.2 equivalents) while stirring at 0°C.

  • Precipitation: A white to off-white precipitate (the Anilinium Chloride salt) will form immediately.

  • Isolation: Filter the solid under Argon/Nitrogen atmosphere. Wash with cold ether.

  • Drying: Dry under high vacuum at room temperature. Store at -20°C.

Protocol 2: HPLC Stability Check

To validate your specific mobile phase conditions.

  • Standard Prep: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Stress Test: Add the acid of interest (e.g., 0.1% TFA) to a specific aliquot.

  • Timepoints: Inject immediately (T=0) and after 24 hours (T=24) at Room Temperature.

  • Criteria: Degradation is significant if the main peak area decreases by >0.5% or if a new peak (Phenol impurity) appears at >0.1% area.

Mechanistic Background

Why does the Adamantyl group stay put? The adamantyl group is attached via a tertiary carbon to the aromatic ring. While tertiary carbocations are stable, the Friedel-Crafts alkylation is generally irreversible under mild acidic conditions. The steric bulk of the adamantane cage actually protects the bond from nucleophilic attack. De-alkylation (Retro-Friedel-Crafts) typically requires superacidic conditions (e.g., HF/SbF₅) or extremely high temperatures, which are outside standard biological or analytical workflows [3].

Why is the Methoxy group the weak link? The oxygen atom of the methoxy group can be protonated by strong acids. Once protonated, the methyl group becomes a good leaving group (as methanol) if a strong nucleophile (like Br⁻ or I⁻) is present, or through hydrolysis in very strong acid. This converts the anisole derivative into a phenol derivative, a known impurity in Adapalene synthesis [4].

References

  • Shrestha, B., et al. "Synthesis of Adapalene." Journal of Chemical Research, 2007. 3[3]

  • Indoco Remedies Ltd. "Novel Process For Preparation Of Adapalene." Patent Application, 2009. 4

  • BenchChem. "this compound Technical Data & Stability." BenchChem Repository. 1

  • LGC Standards. "Adapalene Impurity Profiling and Degradation Products." LGC Standards Reference Material. 5

Sources

Validation & Comparative

Comparative HPLC Methodologies for the Quantitation and Purity Assessment of 3-(1-Adamantyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Adamantyl)-4-methoxyaniline (CAS 104224-63-7) is the critical "Intermediate 1" in the synthesis of the third-generation retinoid Adapalene . Its purity is paramount because the lipophilic adamantyl group often carries unreacted starting materials and regioisomers that are difficult to purge in subsequent steps.

This guide compares two distinct chromatographic approaches:

  • Method A (The "Gold Standard" QC Method): A robust C18 method utilizing Tetrahydrofuran (THF) as a modifier to solubilize the bulky adamantyl group and suppress silanol interactions.

  • Method B (High-Throughput/MS-Compatible): A modern Core-Shell C8 method using Formic Acid, optimized for speed and Mass Spectrometry (MS) identification.

Verdict: Use Method A for final release testing where resolution of regioisomers is critical. Use Method B for In-Process Control (IPC) and impurity identification.

Chemical Context & Analytical Challenges

The molecule presents a "Push-Pull" analytical challenge:

  • Hydrophobicity: The adamantyl cage is highly lipophilic (

    
    ), requiring high organic strength for elution.
    
  • Basicity: The aniline moiety (

    
    ) interacts with residual silanols on silica columns, leading to severe peak tailing.
    
  • Critical Impurities:

    • 4-Methoxyaniline (p-Anisidine):[1][2] The polar starting material.

    • 1-Adamantanol: A byproduct of the Friedel-Crafts alkylation.

    • Regioisomers: 2-(1-Adamantyl)-4-methoxyaniline (Ortho-substitution).

Impurity Profile Visualization

Figure 1: Chemical genealogy of impurities. Note that 1-Adamantanol lacks a strong chromophore, often requiring low-UV detection (205-210 nm) or refractive index detection if present in high loads.

Comparative Analysis of Methods

Method A: The Robust QC Method (Phosphate/THF)

This method relies on the "salting out" effect of phosphate buffers and the unique selectivity of THF for adamantyl groups.

  • Stationary Phase: C18 (L1), High Carbon Load (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile / THF.

  • Mechanism: The acidic pH keeps the aniline protonated (improving shape), while THF disrupts the hydrophobic interaction of the adamantane cage with the C18 chains.

Method B: The Modern Core-Shell Method (Formate/ACN)

Utilizes superficially porous particles (Core-Shell) to reduce diffusion paths, allowing for faster flow rates and sharper peaks without high backpressure.

  • Stationary Phase: Core-Shell C8 or Phenyl-Hexyl (e.g., Kinetex C8).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[3]

  • Mechanism: C8 offers less retention for the bulky adamantyl group, speeding up the run. Formic acid allows for direct coupling to MS for impurity ID.

Performance Data Comparison
ParameterMethod A (QC Standard)Method B ( Rapid/MS )
Column C18 (5 µm, 250 x 4.6 mm)Core-Shell C8 (2.6 µm, 100 x 4.6 mm)
Run Time 35 - 45 minutes8 - 12 minutes
Resolution (Target vs Isomer) > 2.5 (Excellent)~ 1.5 (Baseline)
Tailing Factor (Target) 1.0 - 1.2 (Symmetric)1.2 - 1.5 (Slight Tailing)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL (due to sharper peaks)

Detailed Experimental Protocols

Protocol 1: Method A (Recommended for Release Testing)

Reagents:

  • Acetonitrile (HPLC Grade)[4]

  • Tetrahydrofuran (THF) (Stabilizer-free, HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric Acid (85%)

Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent USP L1).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 290 nm (secondary).

  • Injection Volume: 10-20 µL.

Mobile Phase Preparation:

  • Buffer: Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 2.5 with dilute phosphoric acid.
    
  • Mobile Phase A: Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile : THF (85 : 15 v/v). Note: THF is crucial for resolving the adamantyl regioisomers.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
25.0 10 90
30.0 10 90
31.0 60 40

| 40.0 | 60 | 40 |

System Suitability Criteria:

  • Resolution (

    
    ) between 4-Methoxyaniline and Target > 5.0.
    
  • Tailing Factor (

    
    ) of Target < 1.5.
    
  • RSD of Area (n=6) < 2.0%.[5]

Protocol 2: Method B (Recommended for IPC & R&D)

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ)

Chromatographic Conditions:

  • Column: Kinetex C8, 100 x 4.6 mm, 2.6 µm.

  • Temperature: 40°C (Higher temp reduces viscosity and improves mass transfer).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 254 nm; MS (ESI+) in Scan Mode (100-600 m/z).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[3]

  • B: 0.1% Formic Acid in Acetonitrile.[3]

Gradient Program:

  • 5% B to 95% B over 8 minutes. Hold 2 minutes. Re-equilibrate.

Decision Logic for Method Selection

The following decision tree guides the analytical choice based on the stage of drug development.

Figure 2: Decision matrix for selecting the appropriate HPLC methodology based on analytical requirements.

References

  • Rao, T. N., et al. (2016). "A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC." Research Journal of Pharmacy and Technology. (Validates the separation of adamantyl-methoxy-phenyl derivatives using C18 columns). [Link]

  • Tribulovich, V. G., et al. (2011). "A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid." Pharmaceutical Chemistry Journal. (Details the synthesis and impurity profile of the intermediate). [Link]

  • PubChem Compound Summary. "this compound."[6] National Center for Biotechnology Information. (Chemical and physical properties).[3][4][6][7][8][9][10][11][12][13][14] [Link]

  • Phenomenex Application Guide. "Optimization of HPLC Methods for Hydrophobic Amines." (General reference for Core-Shell technology and basic compounds). [Link]

Sources

The Adamantyl Moiety: A Game-Changer in Retinoid Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agents, retinoids, the natural and synthetic derivatives of vitamin A, hold a significant position, particularly in dermatology and oncology. Their biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). However, the therapeutic window of classical, non-adamantyl retinoids is often limited by issues such as metabolic instability and off-target effects, leading to significant side effects. The introduction of the adamantyl group, a bulky, lipophilic, and rigid hydrocarbon cage, into the retinoid scaffold has given rise to a new generation of compounds with distinct and often superior biological activity profiles. This guide provides an in-depth comparison of adamantyl versus non-adamantyl retinoids, supported by experimental data, to illuminate the profound impact of this unique chemical moiety.

The Physicochemical and Pharmacokinetic Advantages of the Adamantyl Group

The adamantane cage is not merely a passive structural element; it actively influences the physicochemical and pharmacokinetic properties of the retinoid. Its high lipophilicity enhances membrane permeability and can improve oral bioavailability.[1][2] The rigid, three-dimensional structure of the adamantyl group can also sterically hinder metabolic enzymes, thereby increasing the drug's stability and plasma half-life.[3] This enhanced metabolic stability means that adamantyl retinoids can have a more sustained biological effect compared to their non-adamantyl counterparts.

Differential Receptor Binding and Selectivity: A Tale of Two Scaffolds

The primary mechanism of action for most retinoids involves direct binding to and activation of RARs and RXRs. The inclusion of the adamantyl group can significantly alter the binding affinity and selectivity of a retinoid for different receptor subtypes (RARα, RARβ, RARγ and RXRα, RXRβ, RXRγ).

A prime example of this is the comparison between the first-generation, non-adamantyl retinoid tretinoin (all-trans retinoic acid) and the third-generation, adamantyl-containing retinoid adapalene . Tretinoin binds to all three RAR subtypes with little selectivity.[[“]] In contrast, adapalene exhibits a higher affinity and selectivity for RARβ and RARγ.[5] This altered receptor interaction is believed to contribute to adapalene's comparable efficacy to tretinoin in treating acne vulgaris, but with a significantly lower incidence of skin irritation.[[“]][6][7]

Compound Type Receptor Selectivity Key Clinical Application Common Side Effects
Tretinoin Non-AdamantylPan-RAR agonistAcne, PhotoagingErythema, peeling, dryness, burning[7]
Adapalene AdamantylRARβ and RARγ selectiveAcneMilder skin irritation than tretinoin[6][7]
Tazarotene Non-AdamantylRARβ and RARγ selectivePsoriasis, AcneSkin irritation, photosensitivity
CD437 (AHPN) AdamantylRARγ selective agonistInvestigational (Cancer)Induces apoptosis
ST1926 AdamantylAtypicalInvestigational (Cancer)Induces DNA damage and apoptosis

Beyond Classical Receptor Activation: Adamantyl Retinoids and Novel Signaling Pathways

A fascinating aspect of some adamantyl retinoids is their ability to induce biological effects through mechanisms that are independent of, or divergent from, the classical RAR/RXR-mediated gene transcription. The adamantyl retinoids CD437 (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid or AHPN) and its derivative ST1926 are potent inducers of apoptosis in a wide range of cancer cells, including those resistant to classical retinoids.[2][3][8][9][10][11][12]

While CD437 was initially identified as an RARγ-selective agonist, its pro-apoptotic effects are largely independent of RAR activation.[13][14] Instead, these adamantyl retinoids have been shown to bind to the orphan nuclear receptor Small Heterodimer Partner (SHP) .[15] This interaction is crucial for their ability to induce apoptosis. The binding of CD437 and its analogs to SHP correlates strongly with their apoptotic activity.[15] This highlights a novel, non-canonical signaling pathway exploited by these adamantyl-containing molecules.

Furthermore, ST1926 has been shown to induce DNA damage and S-phase cell cycle arrest, and its cytotoxic effects are linked to the inhibition of DNA polymerase α (POLA1).[10][11] This mechanism is distinct from the differentiation-inducing effects of classical retinoids.

Visualizing the Divergent Signaling Pathways

The signaling pathways of classical non-adamantyl retinoids and the non-canonical pathways of certain adamantyl retinoids can be visualized as follows:

Retinoid_Signaling cluster_0 Classical Retinoid Signaling (e.g., Tretinoin) cluster_1 Atypical Adamantyl Retinoid Signaling (e.g., CD437/ST1926) Tretinoin Tretinoin (Non-Adamantyl) RAR_RXR RAR/RXR Heterodimer Tretinoin->RAR_RXR Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Differentiation Cell Differentiation, Proliferation Control Gene_Transcription->Differentiation Adamantyl_Retinoid CD437 / ST1926 (Adamantyl) SHP SHP (Orphan Receptor) Adamantyl_Retinoid->SHP Binds POLA1 DNA Polymerase α (POLA1) Adamantyl_Retinoid->POLA1 Inhibits Apoptosis_Complex Pro-Apoptotic Complex SHP->Apoptosis_Complex Activates Apoptosis Apoptosis Apoptosis_Complex->Apoptosis DNA_Damage DNA Damage & S-Phase Arrest POLA1->DNA_Damage Experimental_Workflow start Start: Select Adamantyl & Non-Adamantyl Retinoids receptor_binding 1. Radioligand Binding Assay (Determine Receptor Affinity & Selectivity) start->receptor_binding cell_culture 2. Cell Culture & Treatment start->cell_culture data_analysis 5. Data Analysis & Comparison receptor_binding->data_analysis proliferation_assay 3. Cell Proliferation Assay (Measure Cytotoxicity/Cytostatic Effects) cell_culture->proliferation_assay gene_expression 4. Quantitative Real-Time PCR (Analyze Target Gene Expression) cell_culture->gene_expression proliferation_assay->data_analysis gene_expression->data_analysis conclusion Conclusion: Comparative Biological Activity Profile data_analysis->conclusion

Caption: Workflow for comparing the biological activity of retinoids.

Radioligand Binding Assay for RAR/RXR

This assay determines the binding affinity of a test compound to specific retinoid receptors by measuring its ability to compete with a radiolabeled ligand. [16][17][18] Materials:

  • Receptor source: Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ proteins.

  • Radioligand: [³H]-all-trans retinoic acid (for RARs) or [³H]-9-cis-retinoic acid (for RXRs).

  • Test compounds: Adamantyl and non-adamantyl retinoids.

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.

  • Initiation: Add the receptor preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of retinoids on the proliferation of cancer cell lines. [19][20] Materials:

  • Human cancer cell lines (e.g., breast, lung, leukemia).

  • Complete cell culture medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the adamantyl and non-adamantyl retinoids. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to measure changes in the expression of retinoid-responsive genes. [19][21][22][23][24] Materials:

  • Treated cells from the cell culture experiment.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (e.g., CYP26A1, RARβ, c-Jun) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Harvest the treated cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression compared to the vehicle-treated control, using a method such as the ΔΔCt method.

Conclusion: The Adamantyl Advantage

The incorporation of an adamantyl group into the retinoid scaffold represents a significant advancement in medicinal chemistry. This modification not only improves the pharmacokinetic profile of these compounds but also allows for fine-tuning of their biological activity. Adamantyl retinoids like adapalene demonstrate that enhanced receptor selectivity can lead to a better therapeutic index with reduced side effects. Furthermore, the discovery of atypical adamantyl retinoids such as CD437 and ST1926, which engage novel, non-classical signaling pathways to induce apoptosis in cancer cells, opens up new avenues for the development of targeted cancer therapies. For researchers and drug development professionals, the adamantyl moiety offers a versatile and powerful tool to design next-generation retinoids with superior efficacy and safety profiles.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Guide to the Structural Validation of Adapalene Intermediates: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Adapalene, a third-generation topical retinoid, the precise molecular structure of its chemical intermediates is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Unambiguous structural validation is not merely a procedural step but a foundational requirement for robust process control and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for this purpose, establishing single-crystal X-ray crystallography as the gold standard while contextualizing the complementary roles of other spectroscopic methods.

The Imperative of Structural Accuracy in Adapalene Synthesis

Adapalene, or 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is synthesized through multi-step processes involving several key intermediates. Common synthetic routes employ precursors such as 2-(1-adamantyl)-4-bromophenol, which is then methylated to 2-(1-adamantyl)-4-bromoanisole, or involve Suzuki and Negishi coupling reactions with intermediates like 3-(1-adamantyl)-4-methoxyphenylboronic acid.[1][2][3][4] The steric bulk of the adamantyl group and the specific substitution patterns on the aromatic rings are critical structural features. Any deviation, such as positional isomers, can lead to impurities that are difficult to separate and may carry different toxicological or pharmacological profiles. Therefore, definitive structural confirmation of these intermediates is a critical control point.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional map of a molecule's atomic arrangement in the solid state.[5][6] It offers unparalleled accuracy in determining bond lengths, bond angles, and absolute configuration, making it the definitive method for structural elucidation.[6]

The Causality Behind the SC-XRD Protocol

The power of SC-XRD lies in its ability to produce an unambiguous electron density map from the diffraction pattern of X-rays by a single, highly ordered crystal. This process, while rigorous, is a self-validating system when executed correctly.

Detailed Experimental Protocol for SC-XRD Validation

Objective: To unambiguously determine the molecular structure of a synthesized Adapalene intermediate, for instance, 2-(1-adamantyl)-4-bromoanisole.

Methodology:

  • Crystal Growth (The Bottleneck and Key to Success):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm) is required.

    • Procedure:

      • Dissolve the purified intermediate in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture).

      • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely covered vial is the simplest method. Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) is another common and effective technique.

      • Patience is key; crystal growth can take from several hours to weeks.

  • Crystal Selection and Mounting:

    • Rationale: A single, defect-free crystal must be isolated.

    • Procedure:

      • Under a microscope, select a crystal with sharp edges and uniform clarity.

      • Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.[7]

  • Data Collection:

    • Rationale: The crystal is cooled (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[7]

    • Procedure:

      • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

      • A fine-focus X-ray source (e.g., Cu Kα radiation) is used to irradiate the crystal.[8]

      • The crystal is rotated, and a series of diffraction images are collected by an area detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a set of intensities and positions) is mathematically converted into an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

    • Procedure:

      • Software packages (e.g., SHELXT, Olex2) are used to solve the phase problem and generate an initial structural model.

      • The model is refined by adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated diffraction intensities.

      • The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness of fit (GooF). For small organic molecules, a final R1 value below 5% (0.05) is considered excellent.[9]

  • Data Validation and Reporting:

    • Rationale: The final structural model must be validated to ensure its chemical and crystallographic soundness.

    • Procedure:

      • The structure is checked for any unusual bond lengths, angles, or thermal parameters.

      • Validation tools like checkCIF from the International Union of Crystallography (IUCr) are used to generate a report that flags potential issues.[10]

      • The final data is reported in a standardized Crystallographic Information File (CIF) format, ensuring data integrity and facilitating deposition into databases like the Cambridge Structural Database (CSD).[11][12]

Section 2: A Comparative Analysis of Alternative & Complementary Techniques

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, or for routine preliminary checks, a combination of other analytical techniques is essential. A multi-technique approach provides a self-validating workflow where data from each method corroborates the others.[13]

Comparison of Structural Validation Techniques
TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography (SC-XRD) Unambiguous 3D molecular structure, bond lengths, angles, absolute stereochemistry.Single crystal (0.1-0.3 mm).Provides direct, definitive proof of structure.[6] Gold standard for validation.[14]Crystal growth can be difficult and time-consuming.[14] Not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework, atom connectivity, chemical environment of nuclei.Soluble sample (1-10 mg) in a deuterated solvent.Excellent for determining molecular connectivity and confirming the presence of functional groups.[13]Provides indirect structural information; interpretation can be complex. Does not directly provide bond lengths or angles.[14]
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).Small amount of sample (µg to ng).High sensitivity, confirms molecular formula.[14]Provides no information on atom connectivity or stereochemistry. Fragmentation patterns can be complex.
Powder X-ray Diffraction (PXRD) Crystalline phase identification (fingerprint), unit cell parameters.Crystalline powder (mg).Useful for identifying polymorphs and confirming crystallinity when single crystals are unavailable.[8]Does not typically provide the atomic-level detail of SC-XRD due to peak overlap.[8]

Section 3: A Multi-Technique, Self-Validating Workflow

A robust validation strategy does not rely on a single technique but integrates them into a logical workflow. This ensures trustworthiness at each stage of drug development.

Proposed Workflow for Structural Validation

The following diagram illustrates a decision-making workflow for validating the structure of a newly synthesized Adapalene intermediate.

G cluster_0 Synthesis & Initial Checks cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Proof cluster_3 Troubleshooting & Further Analysis Synthesis Synthesized Intermediate Purification Purification (e.g., Column Chromatography) Synthesis->Purification InitialChecks Preliminary Checks (TLC, Melting Point) Purification->InitialChecks Spectroscopy Spectroscopic Analysis (NMR, MS, IR) InitialChecks->Spectroscopy DataConsistent Data Consistent with Proposed Structure? Spectroscopy->DataConsistent Crystallization Crystallization Attempts DataConsistent->Crystallization  Yes ReEvaluate Re-evaluate Synthesis & Spectroscopic Data DataConsistent->ReEvaluate No CrystalObtained Single Crystal Obtained? Crystallization->CrystalObtained SCXRD Single-Crystal XRD Analysis CrystalObtained->SCXRD  Yes FurtherPurification Further Purification/ Re-crystallization CrystalObtained->FurtherPurification No StructureConfirmed Structure Confirmed SCXRD->StructureConfirmed ReEvaluate->Synthesis FurtherPurification->Crystallization

Workflow for the synthesis and structural validation of an Adapalene intermediate.

This workflow demonstrates a self-validating system. Initial spectroscopic data (NMR, MS) must align with the proposed structure before proceeding. The final, definitive confirmation from SC-XRD serves as the ultimate validation, anchoring the entire analytical dataset.

Conclusion

For the structural validation of Adapalene intermediates, single-crystal X-ray crystallography remains the unparalleled gold standard, providing definitive and unambiguous proof of a molecule's three-dimensional architecture. While techniques like NMR and MS are indispensable for routine analysis and for providing complementary connectivity and molecular weight data, they do not offer the direct spatial evidence of SC-XRD. By employing a multi-technique workflow with SC-XRD as the cornerstone for final validation, researchers and drug development professionals can ensure the highest level of scientific integrity, leading to safer, more effective, and robustly characterized pharmaceutical products.

References

  • Quick Company. (n.d.). Novel Process For Preparation Of Adapalene. Retrieved from [Link]

  • Liu, Y., Ma, X., Yang, X., & Zhao, W. (2007). Synthesis of Adapalene. Journal of Xinyang Normal University (Natural Science Edition). Retrieved from [Link]

  • Google Patents. (2008). US7345189B2 - Process for the preparation of adapalene.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. British Journal of Applied Science & Technology.
  • New Drug Approvals. (2022). ADAPALENE. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008126104A2 - Novel process for preparation of adapalene.
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Sema. (n.d.). Organic Structures From Spectra Solutions. Retrieved from [Link]

  • Winder, C. L., et al. (2011).
  • American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. Physical Chemistry Chemical Physics.
  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
  • Florence, A. J., et al. (2024).
  • Molnar, C. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Championing data standards in chemical crystallography with CIF. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Retrieved from [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Commission on Crystallographic Nomenclature. Retrieved from [Link]

  • Cambridge University. (2019). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • CCDC. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Retrieved from [Link]

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A Researcher's Guide to the Comparative Lipophilicity (LogP) of Adamantyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding and manipulating a molecule's physicochemical properties is paramount. Among these, lipophilicity—quantified by the partition coefficient (LogP)—stands as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth comparison of the lipophilicity of adamantyl aniline derivatives, a class of compounds where the bulky, rigid adamantane cage is leveraged to modulate molecular properties for therapeutic benefit.

The adamantane scaffold is often termed a "lipophilic bullet" in medicinal chemistry.[1] Its incorporation into a pharmacophore is a well-established strategy to enhance lipophilicity, thereby improving membrane permeability and metabolic stability.[2][3] The addition of an adamantyl group can increase a compound's calculated LogP (clogP) by approximately 3.1 units, a significant shift that can transform a highly water-soluble molecule into a more clinically viable candidate.[4] However, the value of adamantane extends beyond simply adding bulk; its unique three-dimensional, rigid structure allows for the precise positioning of substituents to optimize interactions with biological targets.[5][6]

This guide will dissect the structure-lipophilicity relationships within adamantyl aniline derivatives, present comparative data, and provide detailed, field-proven experimental protocols for LogP determination, empowering researchers to make informed decisions in their discovery and development pipelines.

Structure-Lipophilicity Relationship (SLR) in Adamantyl Anilines

The lipophilicity of an adamantyl aniline derivative is not static; it is a function of the interplay between the adamantyl cage, the aniline ring, and any linking or substituting groups. Understanding these relationships is key to rational drug design.

  • The Adamantyl Core: The primary driver of high lipophilicity in these molecules is the adamantane cage itself. This saturated, tricyclic hydrocarbon structure is profoundly nonpolar.

  • Aniline Moiety: Aniline, the parent amine, is moderately lipophilic with an experimental LogP of approximately 0.90. Its amino group provides a site for hydrogen bonding, slightly tempering the overall hydrophobicity.

  • Positional Isomerism: The point of attachment on both the adamantane cage (e.g., 1-adamantyl vs. 2-adamantyl) and the aniline ring (ortho, meta, para) can subtly influence LogP. Para-substitution, for instance, can lead to a more rigid molecular structure, which may impact intramolecular interactions and, consequently, lipophilicity.[7]

  • Linker Groups: Introducing a spacer (e.g., a methylene bridge) between the adamantyl and aniline moieties can alter the molecule's flexibility and modulate its lipophilic character.

  • Substituents: Adding other functional groups to the aniline ring will predictably alter the LogP. Electron-withdrawing groups or hydrogen-bond donors/acceptors typically decrease lipophilicity, while other alkyl or aryl groups will increase it.

The following diagram illustrates the key structural components that can be modified to fine-tune the lipophilicity of the core adamantyl aniline scaffold.

Caption: Logical diagram of structural modifications affecting the lipophilicity of adamantyl aniline derivatives.

Comparative LogP Data

The table below presents a comparison of LogP values for aniline and its adamantyl derivatives. The values demonstrate the significant increase in lipophilicity upon the introduction of the adamantane moiety. Note that most readily available data comes from computational models (e.g., XLogP3), which are reliable estimators for drug discovery purposes.

Compound NameStructureLogP TypeLogP ValueReference
AnilineExperimental0.90[8]
4-(1-Adamantyl)anilineCalculated (XLogP3)4.32[9][10]
N-(1-Adamantyl)anilineCalculated (XLogP3)4.5 (est.)[11]
N-(2-Adamantyl)anilineCalculated (XLogP3)4.5 (est.)[12]

As the data clearly shows, attaching an adamantyl group to aniline increases the calculated LogP by over 3 units, shifting the molecule from a moderately lipophilic to a highly lipophilic domain. This has profound implications for its pharmacokinetic profile, making it more likely to cross lipid bilayers like the blood-brain barrier but also potentially increasing its susceptibility to metabolic enzymes and reducing its aqueous solubility.

Experimental Protocols for LogP Determination

While computational models provide excellent estimates, experimental determination of LogP is crucial for validating these predictions and generating reliable data for regulatory submissions. The two most common and accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

OECD 107 "Shake-Flask" Method

This is considered the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning.[13] However, its practical range is limited to compounds with LogP values between -2 and 4, and it can be susceptible to errors from emulsion formation or low aqueous solubility of highly lipophilic compounds.[7]

Causality Behind the Protocol: The core principle is to allow a compound to reach equilibrium between two immiscible phases (n-octanol and water) that mimic the lipid and aqueous environments in the body. The ratio of its concentration in each phase defines the partition coefficient. Centrifugation is a critical step to ensure complete phase separation, preventing micro-droplets of the octanol phase from contaminating the aqueous phase and artificially inflating the measured concentration.

Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol (at a specific pH, e.g., 7.4 using a phosphate buffer) by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the solvent phases are at equilibrium before the experiment begins.

  • Stock Solution: Prepare a stock solution of the adamantyl aniline derivative in n-octanol. The concentration should be chosen to ensure it is detectable in both phases after partitioning.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol (containing the test compound) and pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from several minutes to hours. Preliminary experiments should be run to determine the minimum time required.

  • Phase Separation: Centrifuge the vessel to ensure a sharp separation between the octanol and aqueous layers.[7]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phases for analysis.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A system with a high dynamic range is advantageous for accurately measuring potentially vast concentration differences.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

  • Validation: The protocol should be repeated at least twice with different phase volume ratios. The resulting LogP values should agree within ± 0.3 log units.[5]

Caption: Workflow for the OECD 107 Shake-Flask method for LogP determination.

OECD 117 RP-HPLC Method

For highly lipophilic compounds like adamantyl anilines, the RP-HPLC method is often more practical and reliable. It offers higher throughput, requires less sample, and is suitable for a wider LogP range (typically 0 to 6).[10] The method is indirect, correlating a compound's retention time (tR) on a nonpolar stationary phase with the known LogP values of a set of standard compounds.

Causality Behind the Protocol: The choice of a C18 column and a methanol/water mobile phase creates a chromatographic system where retention is governed by hydrophobicity. Lipophilic compounds interact more strongly with the nonpolar C18 stationary phase and thus elute later (have a longer retention time). By calibrating the system with compounds of known LogP, a linear relationship between log k (the logarithm of the capacity factor, derived from retention time) and LogP can be established. This relationship then serves as a calibration curve to determine the LogP of the unknown test compound.

Protocol: RP-HPLC LogP Determination

  • System Setup: Use a reliable HPLC system with a C18 reversed-phase column and a UV detector. The mobile phase is typically a mixture of methanol and water, run isocratically.

  • Select Reference Compounds: Choose a set of 5 to 8 commercially available reference compounds with well-established LogP values that bracket the expected LogP of the adamantyl aniline derivative. The standards should ideally be structurally related to the test compound if possible.

  • Determine Dead Time (t0): Inject a non-retained compound (e.g., thiourea or formamide) to measure the column void time or dead time.

  • Calibration Run: a. Inject each reference compound individually and record its retention time (tR). b. For each standard, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0. c. Calculate log k for each standard.

  • Generate Calibration Curve: Plot the log k values of the reference compounds against their known LogP values. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.95 for a valid calibration.

  • Analyze Test Compound: a. Inject the adamantyl aniline derivative under the identical chromatographic conditions used for the standards. b. Record its retention time (tR) and calculate its log k value.

  • Calculate LogP: Substitute the log k value of the test compound into the regression equation from the calibration curve to calculate its LogP.

RP_HPLC_Workflow cluster_0 Calibration Phase cluster_1 Analysis Phase A 1. Select Reference Compounds with Known LogP B 2. Run Standards on RP-HPLC & Record Retention Times (tR) A->B C 3. Calculate log k for each Standard B->C D 4. Plot log k vs. Known LogP & Generate Regression Equation C->D G 7. Calculate LogP of Sample Using Regression Equation D->G E 5. Inject Adamantyl Aniline Sample (Identical Conditions) F 6. Record its Retention Time (tR) & Calculate its log k E->F F->G

Caption: Workflow for the OECD 117 RP-HPLC method for LogP determination.

Conclusion and Outlook

The incorporation of an adamantyl group is a powerful strategy for significantly increasing the lipophilicity of aniline-based scaffolds. As demonstrated, this modification elevates the LogP value by several orders of magnitude, a critical consideration for enhancing properties like membrane permeability. The structure-lipophilicity relationships are nuanced, with positional isomerism and additional substituents offering avenues for fine-tuning this essential physicochemical parameter. For researchers in drug development, a dual approach of using reliable computational models for initial screening, followed by robust experimental validation using methods like RP-HPLC for lead candidates, provides a comprehensive and trustworthy characterization of these promising derivatives. This guide serves as a foundational resource for the rational design and empirical validation of adamantyl aniline derivatives in modern medicinal chemistry.

References

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  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from ECETOC website. [Link]

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  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]

  • PubChemLite. (n.d.). N-(2-adamantyl)aniline (C16H21N). Retrieved from PubChemLite. [Link]

  • Novakov, I. A., et al. (n.d.). Basicity of N-[(adamantan-1-yl)methyl]aniline derivatives 1-47 and a series of substituted anilines in MeNO2. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. [Link]

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  • ResearchGate. (n.d.). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. [Link]

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